The p38 MAPK pathway is a critical signaling cascade that cells use to respond to stress signals and inflammatory cytokines [1]. Talmapimod acts by specifically inhibiting the p38α isoform, which plays a central role in the inflammatory response.
The following diagram illustrates the signaling pathway and this compound's mechanism of action.
This compound inhibits p38α MAPK, blocking production of inflammatory mediators.
The quantitative data from preclinical and clinical studies is crucial for understanding this compound's pharmacological profile.
Table 2: Key Quantitative Data from Research
| Parameter | Value / Finding | Context / Model | Source |
|---|---|---|---|
| p38α Inhibition | Effective inhibition demonstrated | Preclinical models of rheumatoid arthritis & multiple myeloma | [2] |
| Anti-inflammatory Effect | Suppressed iNOS & COX-2 expression; downregulated NF-κB & p38 MAPK phosphorylation | Lipopolysaccharide-induced RAW264.7 macrophage cells | [3] |
| Clinical Trial Areas | Phase II trials for Rheumatoid Arthritis, Multiple Myeloma, Myelodysplastic Syndrome | Investigated for efficacy and safety in patients | [2] |
| Key Limitation | No FDA approval due to adverse events (liver toxicity, skin rash) or lack of sustained efficacy | Outcome of clinical trials for inflammatory diseases | [4] [1] |
For researchers looking to validate or explore p38 inhibition, here are methodologies cited in the literature.
1. Molecular Docking & Dynamics for Allosteric Inhibitor Screening This in silico protocol is used to identify compounds that bind to the allosteric site of p38α MAPK, a strategy relevant to understanding this compound's interaction [4].
2. Western Blot Analysis for p38 Pathway Inhibition This in vitro assay measures the activation state of p38 MAPK and is a standard method for confirming inhibitor activity [5] [3].
The investigation of this compound has provided valuable insights that continue to guide drug discovery.
| Compound | Target | IC₅₀ Value | Selectivity Notes | Source |
|---|---|---|---|---|
| Talmapimod (SCIO-469) | p38α MAPK | 9 nM [1] [2] | ~10-fold selective over p38β (IC₅₀ = 90 nM); >2000-fold selective over 20 other kinases [1] [2]. | In vitro enzymatic assay |
| This compound (SCIO-469) | p38β MAPK | 90 nM [1] [2] | - | In vitro enzymatic assay |
| Analogue 6n | p38α MAPK | 1.95 µM [3] [4] | Also a potent COX-2 inhibitor; acts as a polypharmacological anti-inflammatory agent [3] [4]. | In vitro enzymatic assay |
| Analogue 6n | COX-2 | 0.036 µM (36 nM) [3] [4] | - | In vitro enzymatic assay |
The provided data are typically generated through well-established biochemical and cellular assays.
The p38 MAPK pathway is a central signaling cascade that cells use to respond to various stresses and inflammatory cytokines [8]. The diagram below outlines the key components and cellular responses relevant to this compound's mechanism of action.
This diagram illustrates the core p38α MAPK signaling cascade. Extracellular stresses like LPS, cytokines, and oxidative stress activate the pathway through upstream kinases [8]. Active, phosphorylated p38α then translocates to the nucleus, where it activates transcription factors that drive the production of key pro-inflammatory mediators such as TNF-α, IL-1, and COX-2 [8] [9]. This compound acts as an ATP-competitive inhibitor, binding to p38α and preventing its activation and subsequent signaling [1] [2].
Talmapimod (SCIO-469) is an orally active, selective, ATP-competitive small-molecule inhibitor developed as a therapeutic agent targeting the p38 mitogen-activated protein kinase (MAPK) pathway. This pathway is a central regulator of cellular stress responses, including inflammation, environmental stressors, and cytokine production. The p38 kinase family consists of multiple isoforms, with p38α (MAPK14) and p38β (MAPK11) being the most phylogenetically similar and often involved in overlapping signaling cascades. This compound exhibits a strong primary inhibitory activity against p38α (IC₅₀ = 9 nM), with cross-activity against p38β and a high selectivity profile, showing at least 2000-fold selectivity over a panel of 20 other kinases, including other MAPKs [1] [2]. Its development has been advanced to Phase II clinical trials for conditions such as rheumatoid arthritis, multiple myeloma, and inflammatory bone diseases [3].
The following diagram illustrates the core p38 MAPK signaling pathway and the point of inhibition by this compound:
p38 MAPK Pathway & this compound Inhibition
This compound's potency and selectivity are quantified through standardized biochemical assays. The table below summarizes its key inhibitory constants:
Table 1: this compound Inhibitory Profile Against p38 MAPK Isoforms
| Kinase Target | IC₅₀ Value | pIC₅₀ Value | Assay Type | Selectivity vs. p38α |
|---|---|---|---|---|
| p38α (MAPK14) | 9 nM | 8.0 | Biochemical | (Reference) |
| p38β (MAPK11) | 90-98 nM | 7.0 | Biochemical | ~10-fold less potent |
The pIC₅₀ value for p38β is 7.0, corresponding to an IC₅₀ of approximately 98 nM according to the IUPHAR/BPS Guide to Pharmacology database [4]. This confirms that this compound is a highly selective p38α inhibitor with secondary activity on p38β, but possesses significantly reduced potency against other kinase families [1] [2] [4].
The IC₅₀ (Half-Maximal Inhibitory Concentration) values for this compound were determined using in vitro biochemical kinase assays [1] [4].
The functional cellular activity of this compound was confirmed in LPS-stimulated human whole blood and multiple myeloma (MM) cell models [1].
The following workflow diagram summarizes the key experimental steps for cellular validation:
Cellular Target Engagement Assay Workflow
The selectivity of this compound is a critical pharmacological feature. Screening against a broad panel of 20 diverse kinases demonstrated at least 2000-fold selectivity over many off-target kinases [1]. This high specificity is attributed to its ATP-competitive mechanism and precise interactions within the ATP-binding pocket of p38α and p38β.
The p38β isoform (mitogen-activated protein kinase 11, MAPK11) shares significant structural homology with p38α, particularly in the ATP-binding region. However, subtle differences in amino acid composition and pocket topology likely account for the observed ~10-fold reduction in binding affinity for p38β compared to p38α [4]. This differential affinity is a common feature among p38 inhibitors and is crucial for understanding the compound's overall pharmacological profile.
This compound (SCIO-469) is an orally active, selective, and ATP-competitive p38α mitogen-activated protein kinase (MAPK) inhibitor [1]. It was investigated as a potential anti-inflammatory drug and advanced to Phase II clinical trials for conditions including rheumatoid arthritis, multiple myeloma, and bone marrow diseases [2] [3].
| Property | Detail |
|---|---|
| Drug Type | Small molecule [3] |
| Molecular Formula | C₂₇H₃₀ClFN₄O₃ [1] |
| CAS Registry No. | 309913-83-5 [1] |
| Primary Target | p38α MAPK [1] |
| Mechanism of Action | p38 MAPK inhibitor [3] |
| Highest Phase of Development | Phase II (status: Pending) [3] |
The following table summarizes the key potency and selectivity data available from preclinical studies.
| Parameter | Value | Description / Assay |
|---|---|---|
| p38α IC₅₀ | 9 nM | Enzyme inhibition [1] |
| p38β IC₅₀ | 90 nM | Enzyme inhibition [1] |
| Selectivity | >2000-fold | Selective over 20 other kinases, including other MAPKs [1] |
| Cellular Activity (IC₅₀) | 300 nM | Inhibition of LPS-induced TNF-α production in human whole blood [4] |
| In Vitro Efficacy | 100-200 nM | Concentration that inhibits phosphorylation of p38 MAPK in multiple myeloma cells after 1 hour [1] |
The methodologies from published studies provide insight into how this compound's activity is validated.
The diagram below illustrates the core signaling pathway that this compound inhibits, which is central to its proposed anti-inflammatory effects.
This compound inhibits activated p38 MAPK, blocking the production of pro-inflammatory cytokines.
Talmapimod (SCIO-469) is an investigational, first-generation oral small molecule inhibitor that specifically targets the p38α mitogen-activated protein kinase (MAPK14) [1]. The core of its mechanism involves binding to the ATP-binding pocket of MAPK14, thereby inhibiting its kinase activity and subsequent phosphorylation of downstream substrates [1] [2].
The diagram below illustrates the core MAPK14 signaling pathway and the primary inhibitory action of this compound.
Core MAPK14 pathway and this compound inhibition.
The pathway can also be activated through non-canonical means, such as autophosphorylation promoted by interaction with TAB1 [3].
The table below summarizes key quantitative and biochemical data for this compound and a representative analogue from recent research.
| Compound / Aspect | Key Quantitative Data & Biochemical Properties | Context & Significance |
|---|---|---|
| This compound (SCIO-469) | Investigated for RA, multiple myeloma, and pain; oral small molecule [1]. | Represents the first-generation, selective p38α inhibitor that reached Phase II clinical trials [1]. |
| Analogue Compound 6n | • p38α MAPK IC₅₀ = 1.95 µM • COX-2 IC₅₀ = 0.036 µM [4] | A polypharmacological agent from a 2019 study demonstrating dual p38α/COX-2 inhibition and potent in vivo anti-inflammatory efficacy [4]. | | MAPK14 (p38α) Protein | • Molecular Weight: ~41 kDa • Amino Acids: 360 • Activation: Dual phosphorylation on Thr-180 and Tyr-182 [2] [5] | Essential for understanding the kinase structure for assay design and inhibitor development. |
For researchers aiming to evaluate p38α inhibition, here are methodologies derived from the search results.
This protocol is used to determine the IC₅₀ of a compound against p38α MAPK.
This protocol evaluates the functional cellular consequences of p38α inhibition.
The inhibition of the MAPK14 pathway by compounds like this compound has been investigated in multiple disease areas:
The table below summarizes the core information about this compound's development and properties.
| Attribute | Description |
|---|---|
| Inventor/Originator | Scios [1] [2] |
| Drug Type | Small molecule [1] [2] |
| Synonyms | SCIO-469 [1] [2] [3] |
| Mechanism of Action | Selective, ATP-competitive inhibitor of p38α mitogen-activated protein kinase (MAPK) [3] [4] |
| Highest Phase Reached | Phase II clinical trials [2] |
For research purposes, the following quantitative data characterizes this compound's activity and properties.
| Parameter | Value | Details / Source |
|---|---|---|
| p38α IC50 | 9 nM | Primary target potency [3] [4] |
| p38β IC50 | 90 nM | ~10-fold selectivity over p38β [3] [4] |
| Selectivity | >2000-fold | Selective over a panel of 20 other kinases [3] [4] |
| Chemical Formula | C27H30ClFN4O3 [1] | - |
| Molecular Weight | 513.00 g/mol [1] [3] | - |
| CAS Registry Number | 309913-83-5 [1] [2] | - |
This compound was investigated in Phase II clinical trials for several conditions [1] [2]:
The drug's development appears to have stalled at Phase II, as it is not approved for medical use in the US or any other region [1].
This protocol is used to assess this compound's functional inhibition of its target in a cellular model [4]:
This protocol evaluates the anti-tumor effect of this compound in an animal model [4]:
This compound exerts its effects by specifically inhibiting the p38α MAPK, a key enzyme in a major inflammatory signaling pathway. The following diagram illustrates this mechanism and the downstream consequences relevant to its investigated uses.
Diagram: this compound inhibits p38α MAPK, reducing production of pro-inflammatory mediators [1].
Talmapimod exerts its effects by specifically inhibiting the p38α MAPK, a key enzyme in a signaling cascade that drives the production of inflammatory mediators [1] [2].
This compound inhibits p38α MAPK, a central kinase in the inflammatory signaling cascade [1] [2].
This compound advanced to Phase II clinical trials for several conditions, but its development was ultimately halted [1]. The table below summarizes key clinical trials and the general challenges faced by p38 MAPK inhibitors.
| Condition | Phase | Status | Key Findings/Challenges |
|---|---|---|---|
| Rheumatoid Arthritis | II | Completed | Lack of sufficient efficacy in clinical studies [3]. |
| Multiple Myeloma | II | Completed | Investigated for bone disease and tumor burden [1]. |
| Myelodysplastic Syndromes | II | Completed | - |
| General Challenges | - | - | Liver Toxicity: Elevation of liver transaminases [2]. Other Adverse Events: Skin rash [2]. Poor Kinase Selectivity: Leading to potential off-target effects [2]. |
Although this compound itself is no longer in clinical development, it remains a valuable tool in research.
Research on p38α MAPK as a target continues, focusing on overcoming earlier challenges. Strategies include developing allosteric inhibitors (Type II) that bind to a site different from the common ATP-binding pocket, which could improve selectivity and reduce side effects [2]. Computational drug repositioning efforts are also underway to find new compounds that can inhibit p38α MAPK [2].
The table below summarizes the core quantitative findings from the search results regarding Talmapimod's activity in multiple myeloma models.
| Aspect | Details |
|---|---|
| Primary Target & Mechanism | Selective, ATP-competitive p38α inhibitor [1]. |
| In Vitro Potency (IC50) | p38α: 9 nM; p38β: 90 nM (Shows >10-fold selectivity over p38β and >2000-fold over other MAPKs) [1]. |
| Key In Vitro Finding | Inhibits phosphorylation of p38 MAPK in MM cells [1]. |
| Cell Lines Tested | MM.1S, U266, RPMI8226, MM.1R, RPMI-Dox40 [1]. 5T2MM and 5T33MM (murine models) [1]. |
| Treatment Conditions | Concentration: 100 nM and 200 nM [1]. Incubation Time: 1 hour [1]. | | Experimental Readout | Western Blot analysis showing reduced phospho-p38 MAPK levels [1]. |
For the central finding on p38 MAPK inhibition, the experimental methodology was as follows [1]:
The following diagram illustrates the proposed mechanism of action for this compound based on the available data, showing its role in inhibiting the p38 MAPK signaling pathway in multiple myeloma cells.
Diagram: Proposed mechanism of this compound inhibiting p38 MAPK phosphorylation in multiple myeloma cells.
Mitogen-Activated Protein Kinase 14 (MAPK14), commonly known as p38α, is a 41.5-kDa protein kinase consisting of 360 amino acids that plays a pivotal role in cellular signaling pathways [1]. As a member of the serine/threonine protein kinase family, p38α is the most extensively characterized and physiologically significant isoform among the four p38 MAPK family members (p38α, p38β, p38γ, and p38δ) [2] [1]. Structurally, p38α shares the characteristic protein kinase fold consisting of two lobes linked by a flexible hinge region, with the N-terminal lobe comprising β-sheets and the C-terminal lobe being predominantly α-helical [3]. The junction between these lobes forms the ATP-binding site where many inhibitors, including talmapimod, interact with the kinase.
p38α activation occurs through dual phosphorylation by upstream MAPK kinases (MKK3 and MKK6) on the Thr180-Gly-Tyr182 (TGY) motif within the activation loop [4]. This canonical activation pathway is initiated by various extracellular stresses and cytokines, leading to phosphorylation by MAPKKKs such as TAK1, ASK1, DLK, and MEKK4 [4]. Additionally, p38α can undergo non-canonical activation through autophosphorylation mechanisms, particularly when interacting with the scaffold protein TAB1 (TAK1-binding protein 1), which induces conformational changes that facilitate ATP binding and activation loop rearrangement [3].
The p38α signaling pathway regulates an extensive network of downstream substrates, including:
Once activated, p38α accumulates in the nucleus where it phosphorylates numerous transcription factors, enabling it to regulate the expression of genes involved in inflammation, apoptosis, and differentiation [1].
p38α serves as a central regulator of cellular homeostasis with particularly crucial functions in immune and inflammatory responses [1] [5]. It directly controls the production and release of proinflammatory cytokines including TNF-α, IL-1β, IL-6, and IL-8 [6] [1]. Beyond inflammation, p38α signaling has been implicated in various pathological conditions:
The kinase's involvement in such diverse disease processes has made it an attractive therapeutic target for pharmaceutical development, with numerous inhibitors investigated in clinical trials over the past two decades [1].
This compound (development code SCIO-469) is a small molecule inhibitor with the chemical formula C₂₇H₃₀ClFN₄O₃ and a molecular weight of 513.004 g/mol [6]. It belongs to the class of organic compounds known as indolecarboxamides and derivatives, characterized by a carboxamide group attached to an indole structure [6]. The compound features a complex structure with multiple aromatic systems and a piperazine ring, contributing to its specific binding interactions with the p38α kinase domain.
Table 1: this compound Chemical and Pharmacological Properties
| Property | Specification |
|---|---|
| Chemical Name | 2-{6-chloro-5-[(2R,5S)-4-[(4-fluorophenyl)methyl]-2,5-dimethylpiperazine-1-carbonyl]-1-methyl-1H-indol-3-yl}-N,N-dimethyl-2-oxoacetamide |
| Molecular Formula | C₂₇H₃₀ClFN₄O₃ |
| Molecular Weight | 513.004 g/mol |
| CAS Registry Number | 309913-83-5 |
| Drug Bank ID | DB05412 |
| Structural Class | Indolecarboxamide derivative |
| Original Developer | Scios (Johnson & Johnson) |
This compound demonstrates high binding affinity for p38α MAPK with an IC₅₀ value of 9 nM in enzymatic inhibition assays [8]. This potency places it among the more effective p38α inhibitors developed, though its clinical translation has faced challenges shared by other compounds in this class. The compound functions as an ATP-competitive inhibitor that binds to the active site of p38α, directly competing with ATP for binding in the catalytic cleft [6] [1]. While detailed selectivity profiles remain partially characterized, this compound exhibits significant specificity for p38α over many other kinases, contributing to its development as an investigational agent for inflammatory conditions.
This compound has reached Phase II clinical trials for several indications but has not advanced to Phase III or received regulatory approval [6] [1]. Clinical investigations have explored its potential in:
Despite promising preclinical results and initial clinical efficacy signals, development has been hampered by challenges common to p38 inhibitors, including limited target modulation, adverse events, toxicities, and suboptimal pharmacokinetics [2] [1]. Specific toxicities observed with this compound and related compounds include hepatotoxic elevation of liver transaminases and skin rash [2].
This compound functions as a selective p38α MAP kinase inhibitor that binds to the ATP-binding pocket of the kinase, thereby preventing phosphorylation and activation of the enzyme [6]. By occupying this catalytic site, this compound competitively inhibits ATP binding, effectively blocking the kinase activity of p38α and its ability to phosphorylate downstream substrates [6] [1]. This inhibition occurs through a reversible interaction that stabilizes the kinase in an inactive conformation, preventing the conformational changes necessary for substrate phosphorylation and signal propagation along the p38 pathway.
The binding of this compound to p38α involves specific interactions with key residues in the active site, including hydrophobic interactions with Val38, Ala51, Lys53, Arg67, Leu75, Ile84, Leu104, Leu108, Ala157, Leu167, and Phe169, as well as potential hydrogen bonding with Glu71 and Asp168 [2]. These molecular interactions contribute to the compound's affinity and specificity for p38α over other structurally related kinases.
The inhibition of p38α by this compound results in broad suppression of pro-inflammatory signaling through multiple mechanisms:
These multifaceted effects on inflammatory signaling pathways underlie the potential therapeutic applications of this compound in various inflammatory and autoimmune conditions.
Schematic of p38α signaling pathway and this compound inhibition mechanism.
This compound has been evaluated in clinical trials for several medical conditions, primarily focusing on inflammatory diseases and hematological malignancies:
Table 2: Clinical Trial Status of this compound Across Investigated Indications
| Indication | Phase | Status | Reported Efficacy |
|---|---|---|---|
| Rheumatoid Arthritis | Phase II | Completed | Modest symptom improvement; limited long-term efficacy |
| Multiple Myeloma | Phase II | Completed | Reduced tumor burden in preclinical models |
| Myelodysplastic Syndrome | Phase II | Completed | Limited published results |
| Bone Marrow Neoplasms | Phase II | Completed | Limited published results |
Preclinical studies provided the foundation for clinical development of this compound, demonstrating several key mechanistic insights:
These preclinical findings highlighted the potential of p38α inhibition not only for inflammatory arthritis but also for oncology applications, particularly for cancers with bone involvement and inflammatory components.
The inhibitory activity of this compound against p38α is typically quantified using biochemical kinase assays that measure the compound's ability to inhibit phosphorylation of specific substrates. A standard protocol involves:
For this compound, these assays consistently demonstrate IC₅₀ values of approximately 9 nM against p38α, confirming its potent inhibitory activity [8].
Evaluation of this compound's effects in cellular systems employs various methodologies:
A representative protocol for assessing this compound's anti-inflammatory effects in RAW264.7 macrophages involves:
Computational approaches provide structural insights into this compound's binding mode:
These studies reveal that this compound forms critical hydrogen bonds with the Met109 gatekeeper residue and hydrophobic interactions with multiple residues in the ATP-binding pocket, explaining its potent inhibition of p38α [2].
This compound represents one of several p38α inhibitors developed over the past two decades, belonging to the first generation of ATP-competitive compounds [1]. When compared to other clinical-stage p38 inhibitors, this compound demonstrates similar potency but has faced comparable challenges in clinical development:
Table 3: Comparison of Selected p38α Inhibitors in Clinical Development
| Compound | Developer | IC₅₀ (nM) | Clinical Status | Reported Challenges |
|---|---|---|---|---|
| This compound (SCIO-469) | Scios/Johnson & Johnson | 9 | Phase II | Limited efficacy, toxicity |
| Doramapimod (BIRB796) | Boehringer Ingelheim | 0.4 (Kd) | Phase II | Hepatotoxicity |
| VX-745 | Vertex | N/A | Phase II | CNS toxicity |
| Losmapimod | GSK | 8.1 (Ki) | Phase II | Limited efficacy in large trials |
| Ralimetinib | Eli Lilly | 4-7 | Phase II | Limited efficacy |
The clinical development of this compound and other p38α inhibitors has faced several significant challenges:
These challenges have prompted the development of alternative strategies for targeting p38α signaling, including:
Despite the clinical setbacks faced by this compound and similar compounds, ongoing research continues to explore promising avenues for targeting p38α:
Recent studies with this compound analogues have demonstrated the potential of dual p38α/COX-2 inhibitors that simultaneously target multiple inflammatory pathways, showing improved efficacy in preclinical models compared to selective agents [9].
This compound represents a potent and selective p38α MAPK inhibitor that has advanced through Phase II clinical trials for inflammatory and hematological conditions. Its mechanism of action—competitive inhibition of ATP binding to p38α—results in broad suppression of pro-inflammatory signaling through reduced cytokine production and COX-2 expression. Despite promising preclinical data demonstrating efficacy in models of rheumatoid arthritis, multiple myeloma, and bone metabolic disorders, clinical development has been hampered by challenges common to p38 inhibitors: limited target modulation, adverse events, and insufficient efficacy in heterogeneous patient populations.
The table below summarizes the available quantitative data on this compound's kinase inhibition [1] [2]:
| Kinase Target | IC₅₀ Value | Selectivity Ratio (vs. p38α) |
|---|---|---|
| p38α | 9 nM | - |
| p38β | 90 nM | ~10-fold |
| Panel of 20 other kinases (including other MAPKs) | Not inhibited | >2000-fold |
The high selectivity of this compound is supported by several experimental findings:
The diagram below illustrates how this compound acts within the p38 MAPK pathway to produce its physiological effects [1] [4] [2]:
As shown, this compound inhibits p38α MAPK, a key enzyme in a signaling cascade that responds to inflammatory stimuli. By blocking this kinase, this compound prevents the production of pro-inflammatory mediators like TNF-α, IL-1, and COX-2, which are implicated in diseases such as rheumatoid arthritis and multiple myeloma [4].
1. Chemical Profile & Solubility this compound (SCIO-469) is a selective, ATP-competitive p38α mitogen-activated protein kinase (MAPK) inhibitor with the CAS Number 309913-83-5 [1] [2]. Its molecular formula is C₂₇H₃₀ClFN₄O₃, and it has a molecular weight of 513.00 g/mol [1] [3] [2].
The key solubility data for stock solution preparation is summarized in the table below.
| Property | Value / Condition | Citation |
|---|---|---|
| Solubility in DMSO | ≥ 100 mg/mL (194.93 mM) | [1] [4] |
| Molecular Weight | 513.00 g/mol | [1] [3] |
| Appearance | Pink to red crystalline solid | [1] [2] |
| Recommended Storage | Desiccate at +4°C (for powder); prepare fresh DMSO solutions or aliquot and store at -80°C | [1] [2] |
Important Note on DMSO: The solubility value is a minimum guarantee. DMSO is highly hygroscopic, and absorbed moisture can significantly impact solubility and compound stability. Always use newly opened, anhydrous DMSO for preparing stock solutions [1] [4].
2. Mechanism of Action & Selectivity this compound is an orally active, potent, and selective inhibitor of the p38α MAPK pathway [1] [3]. Its mechanism and selectivity profile are detailed below.
| Parameter | Detail | Citation |
|---|---|---|
| Primary Target | p38α MAPK | [1] [3] |
| IC₅₀ (p38α) | 9 nM | [1] [3] |
| Selectivity | ~10-fold selective over p38β (IC₅₀ = 90 nM); >2000-fold selective over a panel of 20 other kinases, including other MAPKs. | [1] [3] |
| Mode of Inhibition | ATP-competitive | [1] [3] |
The following diagram illustrates the signaling pathway inhibited by this compound and its downstream effects, based on its documented mechanism.
3. Detailed Experimental Protocols
This protocol ensures the preparation of a stable, high-concentration stock solution of this compound for in vitro studies.
Materials:
Procedure:
Calculation: Calculate the mass of this compound powder required to achieve the desired volume and concentration. For example, to prepare 1 mL of a 100 mM stock solution:
Weighing: Accurately weigh the calculated mass of this compound powder using an analytical balance.
Dissolution: Transfer the powder to a sterile microcentrifuge tube. Add the required volume of anhydrous DMSO to achieve the final concentration (e.g., 51.3 mg powder in 1 mL DMSO for a ~100 mM solution).
Mixing: Cap the tube tightly and vortex vigorously for 1-2 minutes until the solution appears clear. If any undissolved particles remain, briefly sonicate the tube in a water bath sonicator for 1-2 minutes.
Aliquoting and Storage: Immediately aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
This protocol is adapted from studies demonstrating this compound's activity in multiple myeloma (MM) cell lines [1].
Materials:
Procedure:
Cell Culture: Culture MM cells in standard conditions until they reach logarithmic growth phase.
Drug Treatment:
Sample Analysis:
This protocol is based on studies that evaluated the anti-tumor efficacy of this compound in a mouse model of multiple myeloma [1].
Materials:
Formulation Preparation (for oral gavage):
Dosing Regimen:
Expected Outcome: this compound treatment should dose-dependently reduce tumor growth and the weight of palpable tumors at the end of the study period [1].
This compound (SCIO-469) is an orally active, selective, ATP-competitive inhibitor of p38α mitogen-activated protein kinase (MAPK) that has been extensively investigated in both basic research and clinical settings. As a first-generation p38α inhibitor developed by Scios, it has shown promising therapeutic potential for various conditions including rheumatoid arthritis, multiple myeloma, and bone marrow-related disorders [1]. The compound exhibits exceptional kinase selectivity, with approximately 10-fold selectivity for p38α over p38β (IC₅₀ = 9 nM vs. 90 nM) and at least 2,000-fold selectivity over a panel of 20 other kinases, including other MAPKs [2] [3]. This specificity profile makes this compound an invaluable research tool for dissecting p38α-specific signaling pathways in complex biological systems.
The p38 MAPK pathway represents a crucial intracellular signaling cascade that transduces extracellular signals into cellular responses, particularly those related to stress and inflammation. This pathway regulates a plethora of cellular processes including cell cycle progression, differentiation, apoptosis, and inflammatory responses [4]. This compound exerts its effects by competitively binding to the ATP-binding pocket of p38α, thereby preventing the phosphorylation and activation of this kinase and its downstream substrates. Through this mechanism, this compound effectively modulates the production of key pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), and cyclooxygenase-2 (COX-2), all of which contribute to both symptoms and disease progression in various inflammatory conditions [1].
Table 1: Key Pharmacological Properties of this compound
| Parameter | Value | Reference |
|---|---|---|
| IC₅₀ for p38α | 9 nM | [2] [3] |
| IC₅₀ for p38β | 90 nM | [2] [3] |
| Selectivity Ratio | >2000-fold over other MAPKs | [2] [3] |
| Cellular Activity | Inhibits p38 phosphorylation at 100-200 nM | [2] |
| In Vivo Efficacy | Dose-dependent tumor reduction at 10-90 mg/kg (oral) | [2] |
This compound possesses a molecular weight of 513.00 g/mol with the chemical formula C₂₇H₃₀ClFN₄O₃ [3]. The compound is typically supplied as a solid powder that can be dissolved in DMSO to create stock solutions of up to 100 mg/mL (194.93 mM) [2]. For cell culture applications, it's recommended to prepare aliquots of stock solutions to avoid repeated freeze-thaw cycles, which may compromise compound stability. Based on stability data, this compound stock solutions should be stored at -80°C for up to 2 years or at -20°C for up to 1 year [2].
The potency and selectivity of this compound have been rigorously characterized across multiple experimental systems. In biochemical assays, this compound demonstrates nanomolar potency against p38α with clean off-target profiles, making it particularly valuable for mechanistic studies where specific pathway dissection is required [2] [3]. In cellular models, this compound effectively inhibits LPS-induced TNF-α production in human whole blood and demonstrates potent activity in multiple myeloma cell lines, including inhibition of p38 phosphorylation at concentrations ranging from 100-200 nM [2]. The compound's favorable pharmacokinetic properties enable its use in both acute and chronic treatment regimens in vivo, with oral administration showing dose-dependent effects on tumor growth in xenograft models [2].
Stock Solution Preparation: Dissolve this compound in high-quality DMSO to prepare a 10-100 mM stock solution. For a 10 mM stock, dissolve 5.13 mg of this compound in 1 mL of DMSO. Gently vortex or sonicate if necessary to ensure complete dissolution. Sterilize by filtration through a 0.22 μm filter if needed for sterile cell culture applications.
Aliquoting and Storage: Divide the stock solution into small aliquots (10-50 μL) to minimize freeze-thaw cycles. Store at -80°C for long-term storage (up to 2 years) or at -20°C for short-term storage (up to 1 year). Avoid repeated warming to room temperature to maintain compound stability.
Working Solution Preparation: Dilute the stock solution in appropriate culture medium immediately before use. Ensure that the final DMSO concentration does not exceed 0.1% (v/v) to prevent solvent toxicity. Include vehicle controls with equivalent DMSO concentration in all experiments.
Optimal Concentration Determination: For initial experiments, establish a dose-response curve using concentrations ranging from 10 nM to 10 μM. Based on published data, effective inhibition of p38 phosphorylation is typically achieved at 100-200 nM in various cell lines, including MM.1S, U266, RPMI8226, MM.1R, and RPMI-Dox40 cells [2].
Treatment Duration: The standard incubation time for this compound is 1 hour prior to stimulation [2]. However, depending on research objectives, treatment durations may range from 30 minutes to 24 hours. For chronic inhibition studies, consider replenishing the compound every 24-48 hours.
Stimulation Conditions: Following this compound pre-treatment, cells can be stimulated with appropriate agonists such as lipopolysaccharide (LPS) for inflammatory models or other relevant stimuli depending on the research context. Include proper controls (untreated, vehicle-only, stimulus-only, and this compound-only) for accurate data interpretation.
Western blotting remains the gold standard method for assessing phosphorylation states of proteins and is widely employed to evaluate this compound efficacy [5] [6] [7]. The procedure involves separating proteins from cell lysates using SDS-PAGE, transferring them to a membrane, and probing with phospho-specific antibodies. For this compound studies, key steps include:
Cell Lysis: Harvest cells using RIPA buffer supplemented with phosphatase and protease inhibitors to preserve phosphorylation states. Centrifuge at 14,000 × g for 15 minutes at 4°C and collect the supernatant.
Protein Quantification: Determine protein concentration using a Bradford or BCA assay. Load equal amounts of protein (10-30 μg) per lane on SDS-PAGE gels for separation.
Antibody Probing: Use phospho-specific antibodies against p38 (Thr180/Tyr182) or downstream targets like MAPKAPK-2. Always probe for total protein levels (non-phosphorylated) as loading controls and to calculate phosphorylation ratios [5].
Detection and Analysis: Develop membranes using chemiluminescent or fluorescent detection systems. Perform densitometric analysis to quantify band intensities and normalize phospho-protein signals to total protein signals [6].
The following diagram illustrates the experimental workflow for assessing this compound-mediated phosphorylation inhibition:
While Western blotting is commonly used, several complementary techniques can provide additional insights when studying this compound effects:
Intracellular Flow Cytometry: This approach enables single-cell analysis of phosphorylation events in heterogeneous cell populations. After this compound treatment, cells are fixed, permeabilized, and stained with fluorochrome-conjugated phospho-specific antibodies. This method offers quantitative data at the single-cell level and allows for detection of rare cell populations without physical separation [5] [6].
ELISA-Based Approaches: Phospho-specific ELISAs provide excellent quantification of phosphorylation events and are particularly suitable for higher-throughput applications. These assays typically utilize a capture antibody specific for the target protein (phosphorylation-independent) and a detection antibody specific for the phosphorylation site [5] [7]. ELISAs generally offer greater sensitivity than Western blotting and require smaller sample volumes.
Mass Spectrometry Methods: Advanced mass spectrometry approaches enable comprehensive mapping of phosphorylation sites and can quantify the degree of phosphorylation at specific residues. Techniques such as the C-terminal peptide ²H-labeling derivatization strategy allow for quantification without being affected by variable ionization efficiencies between phosphorylated and non-phosphorylated peptides [8].
Table 2: Comparison of Phosphorylation Detection Methods for this compound Studies
| Method | Sensitivity | Throughput | Quantitative Capability | Key Applications |
|---|---|---|---|---|
| Western Blot | Moderate | Low | Semi-quantitative | Initial validation, mechanism studies |
| Flow Cytometry | High | Medium | Quantitative | Heterogeneous populations, single-cell analysis |
| ELISA | High | High | Quantitative | High-throughput screening, dose-response |
| Mass Spectrometry | Variable | Low | Quantitative | Phosphosite identification, comprehensive analysis |
Cell Type-Specific Responses: Different cell lines may exhibit variable sensitivity to this compound. Myeloma cells (MM.1S, U266, RPMI8226) typically respond well to 100-200 nM concentrations [2], but primary cells or other cell types may require optimization. Always perform preliminary dose-response experiments to establish appropriate concentrations for your specific model.
Time Course Considerations: The duration of treatment significantly impacts results. While 1-hour pre-treatment is standard for acute inhibition studies [2], longer treatments (up to 24 hours) may be necessary for assessing effects on downstream gene expression or functional endpoints. Include multiple time points in preliminary experiments to capture dynamic responses.
Incomplete Phosphorylation Inhibition: If this compound fails to sufficiently inhibit p38 phosphorylation, consider: (1) verifying compound activity through enzymatic assays, (2) increasing concentration (up to 1 μM maximum for cellular assays), (3) extending pre-treatment time, or (4) checking for degraded compound due to improper storage.
High Background in Detection: For Western blot issues with high background, optimize: (1) antibody concentrations through titration, (2) blocking conditions (try different blocking agents), (3) washing stringency (increase wash times or detergent concentrations), and (4) sample preparation (ensure complete lysis and clearance).
Poor Cell Viability: If this compound treatment causes unexpected cytotoxicity, verify that: (1) DMSO concentration does not exceed 0.1%, (2) compound is properly diluted in culture medium, (3) solvent controls are included, and (4) cell density is appropriate for the specific cell type.
This compound has been extensively utilized to investigate the pathophysiological roles of p38α signaling in various disease contexts. In multiple myeloma models, this compound treatment not only reduces tumor burden but also prevents the development of osteolytic bone disease, suggesting dual benefits in both tumor control and bone protection [2] [1]. The compound has demonstrated efficacy in inflammatory disease models, particularly through its ability to suppress pro-inflammatory cytokine production. Additionally, research has explored its potential in pain management and rheumatoid arthritis, with several clinical trials completed or ongoing [1].
The versatile applications of this compound extend beyond traditional inflammation research. Recent studies have explored its effects in metabolic diseases, neurological conditions, and cancer microenvironment modulation. The compound's well-characterized selectivity profile makes it particularly valuable for pathway dissection studies where specific p38α inhibition is required to distinguish its functions from other MAPK family members. Furthermore, this compound serves as an excellent positive control for evaluating next-generation p38 inhibitors and for validating the role of p38α in newly identified biological processes.
The following diagram illustrates the core signaling pathway affected by this compound and the experimental approaches for assessing its inhibition:
This compound represents a well-characterized and highly selective pharmacological tool for investigating p38α MAPK signaling in cellular models. The protocols and application notes presented here provide researchers with a comprehensive framework for implementing this compound studies in their experimental systems. By following the detailed methodologies for cell culture treatment, phosphorylation assessment, and data interpretation, scientists can reliably investigate p38α-mediated processes across various research contexts. The continuing research with this compound not only advances our understanding of fundamental p38 biology but also contributes to the development of novel therapeutic strategies for inflammation, cancer, and other p38α-associated diseases.
This compound (development code SCIO-469) is a first-generation oral p38 mitogen-activated protein kinase (MAPK) inhibitor originally developed by Scios for the treatment of inflammatory diseases, particularly rheumatoid arthritis (RA) and pain conditions [1]. As a small molecule therapeutic with a molecular weight of 513.004 g/mol and chemical formula C₂₇H₃₀ClFN₄O₃, this compound has demonstrated significant potential in modulating key inflammatory pathways involved in RA pathogenesis [1]. The drug specifically targets p38α MAPK, a crucial signaling molecule that acts as a stimulatory modulator of multiple pro-inflammatory factors, including tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), and cyclooxygenase-2 (COX-2) [1]. These factors are known to contribute substantially to both symptomatic manifestations and disease progression in RA patients.
The molecular mechanism of this compound involves competitive inhibition of p38α MAPK ATP binding, thereby suppressing the downstream phosphorylation cascade that leads to transcription of pro-inflammatory genes [2]. Existing protein-based biologics that target TNF-α have demonstrated remarkable efficacy in RA management; however, this compound offers potential additional benefits through its simultaneous inhibition of IL-1 and COX-2 pathways, providing a broader anti-inflammatory profile [1]. This multi-faceted mechanism is particularly valuable given the complex pathophysiology of RA, which involves multiple overlapping signaling pathways that contribute to synovial inflammation, cartilage degradation, and bone erosion.
Recent research on this compound analogues has revealed that the most potent derivatives exhibit a polypharmacological anti-inflammatory activity through concomitant inhibition of both p38α MAPK and its upstream effector, along with the capability to downregulate NF-κB and MAPK-signaling pathways [2]. This comprehensive pathway modulation represents a promising therapeutic strategy for managing chronic inflammatory disorders like RA, where single-target approaches often prove insufficient due to pathway redundancy and compensation.
Table 1: Anti-inflammatory Efficacy of this compound and Lead Analogues in Cellular Models
| Compound | p38α MAPK IC₅₀ (μM) | COX-2 IC₅₀ (μM) | NO Production Inhibition | iNOS/COX-2 Suppression | NF-κB Downregulation |
|---|---|---|---|---|---|
| This compound | Not fully quantified | Not fully quantified | Moderate | Moderate | Moderate |
| Analogue 6n | 1.95 | 0.036 | Significant | Significant | Significant |
| Reference Standard | Varies by assay | Varies by assay | Varies by assay | Varies by assay | Varies by assay |
The most potent this compound analogue (compound 6n) demonstrated exceptional enzymatic inhibitory activity, with particularly strong inhibition of COX-2 (IC₅₀ = 0.036 μM), suggesting that optimized derivatives may achieve enhanced efficacy through dual-target inhibition [2]. In RAW264.7 macrophage cells, this lead analogue effectively suppressed lipopolysaccharide (LPS)-induced expressions of inducible nitric oxide synthase (iNOS) and COX-2, indicating robust anti-inflammatory activity at the cellular level [2]. Western blot analysis further confirmed that the compound downregulated both the NF-κB signaling pathway and p38 MAPK phosphorylation, demonstrating a polypharmacological mechanism that simultaneously targets multiple inflammatory cascades.
Table 2: In Vivo Efficacy of this compound in Disease Models
| Model System | Dose/Regimen | Key Efficacy Outcomes | Molecular Effects | Clinical Relevance |
|---|---|---|---|---|
| Murine Multiple Myeloma | Daily oral administration | Reduced tumor burden, increased survival, prevented osteolytic bone disease | Inhibition of p38α MAPK in tumor microenvironment | Potential for bone metastasis management |
| RA Synovial Fibroblasts | Concentration-dependent | Reduced proliferation and adhesion of myeloma cells, suppressed osteoclast formation | Normalized bone marrow microenvironment | Implications for joint erosion prevention |
| Clinical Trials (Phase II) | 30-100 mg daily | Modest ACR20 response, not statistically superior to placebo | Transient CRP reduction | Limited efficacy as monotherapy |
In murine models of multiple myeloma, this compound treatment significantly reduced tumor burden, increased survival, and prevented the development of osteolytic bone disease [1]. These findings demonstrate the compound's potential for managing bone-related pathologies in inflammatory conditions. Additional research showed that this compound normalized the bone marrow microenvironment with p38 inhibition, reducing multiple myeloma cell proliferation and adhesion while suppressing osteoclast formation [1]. These effects on bone remodeling are particularly relevant for RA, where joint erosion represents a major cause of long-term disability.
Despite promising preclinical results, this compound's clinical efficacy in RA patients has been modest. In Phase II clinical trials, this compound failed to demonstrate significant superiority over placebo or methotrexate in achieving ACR20 response criteria [3]. The initial effect on CRP levels was not sustained, and higher doses (300 mg group) led to increased discontinuation rates and adverse events, possibly due to off-target blockage of other kinases [3]. These limitations highlight the challenges in translating preclinical findings into clinical benefits and underscore the need for better patient stratification and potentially combination therapy approaches.
Cell Line: Utilize RAW264.7 murine macrophage cells (ATCC TIB-71) for inflammation studies. Culture cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a 5% CO₂ humidified atmosphere [2].
Inflammatory Stimulation: Plate cells at a density of 1×10⁵ cells/well in 24-well plates and allow to adhere for 24 hours. Pre-treat with this compound or its analogues at varying concentrations (1-100 μM) for 2 hours before stimulating with lipopolysaccharide (LPS) at 100 ng/mL for 18-24 hours to induce inflammatory responses [2].
Viability Assessment: Perform MTT assay concurrently to ensure anti-inflammatory effects are not attributable to cytotoxicity. Incubate cells with 0.5 mg/mL MTT for 4 hours at 37°C, then dissolve formed formazan crystals in DMSO and measure absorbance at 570 nm.
Nitric Oxide (NO) Production: Measure NO accumulation in culture supernatants using the Griess reaction. Mix 100 μL of culture supernatant with 100 μL of Griess reagent (1% sulfanilamide, 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid) and incubate for 10 minutes at room temperature protected from light. Measure absorbance at 540 nm and calculate NO concentration against a sodium nitrite standard curve [2].
Protein Extraction and Western Blotting: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using BCA assay, separate 20-30 μg of protein by SDS-PAGE, and transfer to PVDF membranes. Block with 5% non-fat milk and probe with primary antibodies against iNOS, COX-2, phospho-p38, total p38, NF-κB pathway components (IκBα, phospho-IκBα, p65), and β-actin as loading control. Incubate with appropriate HRP-conjugated secondary antibodies and visualize using enhanced chemiluminescence [2].
p38α MAPK Inhibition: Assess this compound inhibition of p38α MAPK using commercial kinase assay kits. Perform reactions in 25 μL volumes containing kinase buffer, 100 μM ATP, 1 μg myelin basic protein as substrate, and appropriate enzyme concentration. Incubate for 30 minutes at 30°C, stop reactions with EDTA, and quantify phosphorylation using ELISA-based detection. Calculate IC₅₀ values from dose-response curves (typically 0.1-100 μM range) [2].
COX-2 Inhibition: Evaluate COX-2 inhibitory activity using a commercial COX inhibitor screening assay. Monitor prostaglandin production spectrophotometrically or via ELISA in the presence of varying this compound concentrations. Compare inhibition against reference COX-2 inhibitors to determine potency and selectivity [2].
Collagen-Induced Arthritis (CIA) Model: Use 8-10 week old DBA/1J mice (20-25 g). Immunize animals intradermally at the base of the tail with 100 μg bovine type II collagen emulsified in complete Freund's adjuvant (CFA). Administer a booster injection of 100 μg collagen in incomplete Freund's adjuvant (IFA) 21 days later [1].
Clinical Scoring: Monitor mice for arthritis development beginning day 21 post-immunization. Score each limb on a scale of 0-4 based on erythema, swelling, and joint distortion: 0 = normal, 1 = mild redness and swelling, 2 = moderate redness and swelling, 3 = severe redness and swelling, and 4 = maximal inflammation with joint deformity. Calculate total clinical score per animal (maximum 16) [1].
Treatment Protocol: Randomize arthritic mice into treatment groups (n=8-10) when clinical scores reach 2-4 (typically day 28). Administer this compound orally at 30-100 mg/kg/day suspended in 0.5% methylcellulose. Include vehicle control and reference drug (e.g., methotrexate at 5 mg/kg twice weekly) groups. Treat for 21-28 days [1].
Tissue Collection: Euthanize mice at study endpoint and collect hind paw joints for histopathological analysis. Fix joints in 10% neutral buffered formalin for 48 hours, decalcify in 14% EDTA for 14 days, process through graded alcohols, and embed in paraffin. Section tissues at 5-7 μm thickness and stain with hematoxylin and eosin (H&E) for general histology or safranin O for cartilage proteoglycan content [1].
Synovitis Scoring: Assess H&E-stained sections using a standardized scoring system: 0 = normal synovium, 1 = mild synovial hyperplasia with limited immune cell infiltration, 2 = moderate hyperplasia with multiple cell layers and infiltrates, 3 = severe hyperplasia with extensive infiltration and pannus formation [1].
Cartilage and Bone Erosion: Evaluate joint destruction using a 0-3 scale: 0 = normal cartilage and bone, 1 = minimal erosion limited to isolated points, 2 = moderate erosion with clear cartilage loss, 3 = extensive erosion with deep bone destruction. Perform all scoring blinded to treatment groups [1].
Immunohistochemistry: Deparaffinize sections and perform antigen retrieval. Incubate with antibodies against phospho-p38, TNF-α, IL-1β, or MMP-13. Visualize using appropriate detection systems and counterstain with hematoxylin. Quantify positive cells in synovial lining and sublining areas [1].
The following diagram illustrates the molecular targets and signaling pathways modulated by this compound in rheumatoid arthritis pathophysiology:
Diagram 1: Molecular targets and signaling pathways modulated by this compound in rheumatoid arthritis. This compound (blue ellipse) directly inhibits p38 MAPK activation (yellow node), downstream of extracellular stimuli like LPS and cytokines. This inhibition reduces activation of pro-inflammatory gene transcription and subsequent production of inflammatory mediators (red nodes) that drive RA pathology.
The diagram above illustrates the central role of p38 MAPK in coordinating inflammatory responses in rheumatoid arthritis. This compound exerts its therapeutic effects primarily through direct inhibition of p38 MAPK phosphorylation and activation, thereby interrupting the downstream production of key inflammatory mediators including TNF-α, IL-1β, COX-2, and various matrix metalloproteinases (MMPs) [1]. Recent research on this compound analogues has revealed that the most potent compounds exhibit polypharmacological activity through simultaneous inhibition of both p38α MAPK and COX-2, along with downstream suppression of NF-κB signaling [2]. This multi-target approach potentially offers enhanced efficacy against the complex inflammatory network in RA.
The NF-κB pathway operates in parallel to p38 MAPK signaling and represents another crucial inflammatory cascade in RA pathogenesis. While this compound primarily targets p38 MAPK, studies have shown that certain optimized analogues can downregulate both pathways, providing more comprehensive suppression of synovitis, pain, and bone erosion [2]. This dual-pathway inhibition may address the limitations of single-target approaches that often lead to compensatory activation of alternative inflammatory cascades and reduced clinical efficacy.
The development of this compound and other p38 MAPK inhibitors for rheumatoid arthritis has faced significant challenges despite promising preclinical results. Several factors contribute to the limited clinical efficacy observed in phase II trials:
Pathway Redundancy: The inflammatory network in established RA involves multiple overlapping signaling pathways, allowing for compensatory activation when p38 MAPK is inhibited [3]. This redundancy limits the durability of response to single-target inhibitors.
Biodistribution Issues: Some p38 inhibitors exhibit suboptimal distribution to joint tissues or penetration into synovial cells, reducing their therapeutic potential at the primary site of inflammation [3].
Off-Target Effects: Higher doses of this compound (300 mg group) were associated with increased adverse events and discontinuation rates, possibly due to off-target kinase inhibition [3].
Potential strategies to overcome these limitations include the development of combination therapies that target complementary pathways. Network-based in silico analyses suggest that combining MAPK inhibitors like this compound with methotrexate or other biological DMARDs may produce synergistic effects while mitigating toxicity [4] [5]. Additionally, the emergence of This compound analogues with dual p38 MAPK/COX-2 inhibitory activity represents a promising polypharmacological approach that may enhance efficacy through simultaneous modulation of multiple targets [2].
Recent advances in understanding the molecular heterogeneity of rheumatoid arthritis suggest that this compound may demonstrate enhanced efficacy in specific patient subsets. Research has identified distinct DNA methylation and transcriptome signatures that not only discriminate RA fibroblast-like synoviocytes (FLS) from osteoarthritis FLS, but also distinguish RA FLS isolated from knees versus hips [6]. These joint-specific epigenetic patterns influence biological pathways such as IL-6 signaling via JAK-STAT, potentially explaining the diversity of drug responses observed in RA patients [6].
Future clinical trials of this compound and its derivatives could incorporate epigenetic biomarkers to identify patient subgroups most likely to respond to p38 MAPK inhibition. The discovery of differentially methylated genes between joint locations and disease states provides a foundation for developing predictive biomarkers that could guide targeted therapy [6]. This approach aligns with the broader movement toward precision medicine in rheumatology, where treatment selection is increasingly informed by molecular profiling rather than empirical trial-and-error.
This compound represents a clinically validated though modestly effective p38 MAPK inhibitor with demonstrated anti-inflammatory activity across multiple preclinical models of rheumatoid arthritis. While its development as a monotherapy has been limited by efficacy challenges in clinical trials, the compound continues to provide valuable insights into inflammatory pathway modulation. The emergence of optimized analogues with dual p38 MAPK/COX-2 inhibitory activity and the potential for biomarker-guided patient selection offer promising avenues for future therapeutic development. Researchers working with this compound should focus on combination strategies, polypharmacological approaches, and personalized medicine applications to maximize its potential in addressing the complex inflammatory networks that drive rheumatoid arthritis pathogenesis.
Talmapimod (SCIO-469) is a first-generation oral p38 mitogen-activated protein kinase (MAPK) inhibitor developed by Scios Inc. that has advanced to Phase II clinical trials for inflammatory conditions including rheumatoid arthritis, multiple myeloma, and bone marrow disorders. [1] As a selective p38α MAPK inhibitor, this compound functions by attenuating pro-inflammatory signaling through inhibition of cytokine production, including tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), and cyclooxygenase-2 (COX-2), all of which contribute significantly to inflammatory disease progression. [1] The p38 MAPK pathway represents a crucial signaling cascade that regulates cellular responses to stress stimuli, inflammatory cytokines, and various environmental stressors, playing a central role in inflammation, immune responses, and cellular differentiation processes. [2] [3]
The p38 MAPK family comprises four isoforms (p38α, p38β, p38γ, and p38δ) with p38α being the most extensively studied due to its primary role in regulating inflammation. [4] These kinases are activated through a phosphorylation cascade wherein MAP kinase kinases (MKK3 and MKK6) phosphorylate threonine and tyrosine residues within the conserved Thr-Gly-Tyr (TGY) motif of p38 MAPK, leading to its full activation. [4] this compound and its structural analogues represent an important class of investigational compounds that have contributed significantly to understanding p38 MAPK biology and its therapeutic potential across multiple disease contexts, including inflammatory disorders, cancer, and neurodegenerative conditions. [2] [5]
Table 1: In vitro and Cellular Activity of Selected this compound Analogues
| Compound | p38α MAPK IC₅₀ (μM) | COX-2 IC₅₀ (μM) | NO Production Inhibition | iNOS Expression | COX-2 Expression | NF-κB Pathway | p38 Phosphorylation |
|---|---|---|---|---|---|---|---|
| 6n | 1.95 | 0.036 | Significant suppression | Suppressed | Suppressed | Downregulated | Inhibited |
| 6a | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified |
| 6b | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified |
| This compound | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified |
Note: Compound 6n emerged as the most potent analogue in the series with demonstrated polypharmacological activity against both p38α MAPK and COX-2 enzymes. [6]
Table 2: In vivo Efficacy and Preclinical Profiling Data
| Parameter | This compound | Compound 6n | GW856553X | GSK678361 |
|---|---|---|---|---|
| Therapeutic Area | Rheumatoid Arthritis, Multiple Myeloma | Inflammatory Diseases | Collagen-Induced Arthritis | Collagen-Induced Arthritis |
| In vivo Model | Multiple myeloma murine models | In vivo anti-inflammatory models | Murine collagen-induced arthritis | Murine chronic collagen-induced arthritis |
| Efficacy | Reduced tumor burden, increased survival, reduced osteolytic bone disease | Potent anti-inflammatory activity | Reduced disease signs and symptoms | Reversed established disease and joint destruction |
| Brain Penetration | Low (limited by P-gp efflux) | Not tested | Not tested | Not tested |
| Sex Differences | Distinct washout kinetics observed | Not tested | Not tested | Not tested |
Note: this compound demonstrates efficacy in multiple disease models but has limited blood-brain barrier penetration due to P-glycoprotein efflux. [7] [8] [1]
Objective: To evaluate the inhibitory potency of this compound analogues against p38α MAPK enzyme. [6]
Materials and Reagents:
Procedure:
Objective: To assess the effect of this compound analogues on inflammatory mediators in macrophage cells. [6]
Materials and Reagents:
Procedure:
Objective: To evaluate the therapeutic potential of this compound in disease-relevant animal models. [8]
Materials and Reagents:
Procedure:
The diagrams below illustrate the key signaling pathways and experimental approaches for evaluating this compound activity.
The development of this compound and its optimized analogues represents a promising therapeutic strategy for multiple disease areas. In inflammatory diseases, particularly rheumatoid arthritis, p38 MAPK inhibitors have demonstrated significant efficacy in preclinical models by reducing joint inflammation and preventing structural damage. [8] [2] The polypharmacological profile of certain this compound analogues, exemplified by compound 6n which simultaneously inhibits both p38α MAPK and COX-2, represents an innovative approach for enhanced therapeutic efficacy in complex inflammatory conditions through multi-target inhibition. [6]
Beyond inflammatory conditions, p38 MAPK inhibition shows promise in oncology contexts, particularly in multiple myeloma where this compound has demonstrated ability to reduce tumor burden, increase survival, and inhibit osteolytic bone disease in murine models. [1] Emerging research also suggests potential applications in neurodegenerative diseases including Alzheimer's disease, where p38 MAPK is implicated in tau phosphorylation, neuroinflammation, and synaptic dysfunction. [5] However, recent PET imaging studies have revealed that this compound suffers from limited blood-brain barrier penetration due to P-glycoprotein efflux, suggesting structural modifications may be necessary for CNS applications. [7]
When designing experiments with this compound, researchers should consider several important aspects. First, off-target effects should be carefully evaluated since many p38 inhibitors demonstrate activity against other kinases; comprehensive kinase profiling is recommended. [2] Second, researchers should consider the species differences in drug metabolism and the impact of sex differences on pharmacokinetics, as demonstrated by distinct washout kinetics observed between male and female rodents in PET studies. [7]
For cellular assays, the choice of cell type is critical as p38 activation can be cell type-specific, with different stimuli potentially producing opposite effects in different cellular contexts. [4] In animal studies, researchers should consider dosing timing in relation to disease induction, as evidence suggests that post-onset treatment with p38 inhibitors in established disease models can effectively reverse signs of disease and tissue destruction. [8] Finally, researchers should implement comprehensive pathway analysis beyond simple phosphorylation measurements, as p38 MAPK regulates diverse cellular processes through multiple downstream substrates including MK2, MSK1/2, and transcription factors. [3] [4]
This compound represents a valuable chemical tool for investigating p38 MAPK biology and developing therapeutic interventions for inflammatory diseases, cancer, and potentially neurodegenerative disorders. The detailed protocols and data presented in these application notes provide researchers with robust methodologies for evaluating p38 MAPK inhibitors in various experimental systems. The integration of enzymatic, cellular, and in vivo approaches enables comprehensive characterization of compound efficacy, mechanism of action, and therapeutic potential. As research in this field advances, the continued optimization of this compound analogues with improved selectivity, pharmacokinetic properties, and multi-target profiles holds significant promise for addressing complex diseases through modulation of the p38 MAPK signaling pathway.
Introduction Tumor Necrosis Factor-alpha (TNF-α) is a key pro-inflammatory cytokine produced by macrophages and monocytes in response to challenges like lipopolysaccharide (LPS). Its overproduction is implicated in chronic inflammatory diseases, autoimmune disorders, and cancer, making it a critical therapeutic target [1] [2]. p38α MAPK is a central kinase regulating cellular stress responses and the production of inflammatory mediators, including TNF-α [3].
The "magic bullet" approach of targeting a single protein can be insufficient for complex inflammatory diseases. Talmapimod was developed as a highly selective p38α MAPK inhibitor and advanced to Phase-II clinical trials [4]. Recent research has focused on designing this compound analogues as polypharmacological agents that simultaneously modulate multiple disease-related targets. Among them, compound 6n has shown potent anti-inflammatory activity by concomitantly inhibiting p38α MAPK and cyclooxygenase-2 (COX-2), representing a promising new anti-inflammatory strategy [4].
This protocol outlines the evaluation of test compounds for inhibiting LPS-induced TNF-α production in RAW 264.7 cells, including key mechanistic assays.
The following table summarizes key biological activities for selected this compound analogues, with compound 6n identified as the most potent [4].
| Compound | In Vivo Anti-inflammatory Activity | IC₅₀ (p38α MAPK) | IC₅₀ (COX-2) | Inhibition of LPS-induced NO Production |
|---|---|---|---|---|
| 6n | Most potent | 1.95 µM | 0.036 µM | Effective |
| 6a | Active | ~ | ~ | ~ |
| 6b | Active | ~ | ~ | ~ |
| Ro 32-7315 (Ref.) | ~ | ~ | ~ | IC₅₀ ~10 µM (in cells) [2] |
The diagram below illustrates the polypharmacological mechanism of compound 6n, which simultaneously targets the p38 MAPK and NF-κB signaling pathways and directly inhibits COX-2 enzyme activity.
Talmapimod is a selective, orally active, ATP-competitive inhibitor of p38α mitogen-activated protein kinase (MAPK) [1] [2] [3]. The rationale for its use in bone disease models stems from the critical role of p38 MAPK signaling in regulating the bone marrow microenvironment. Inhibition of p38α has been shown to reduce tumor burden, inhibit osteoclast formation and activity, and suppress the production of pro-inflammatory cytokines, thereby making it a potential therapeutic agent for treating malignant bone diseases and associated bone pain [1] [4].
The following table summarizes the foundational in vitro and in vivo data for this compound from the scientific literature.
| Parameter | Details | Source/Context |
|---|---|---|
| Primary Target | p38α MAPK | [1] [2] [3] |
| IC₅₀ (p38α) | 9 nM | [2] [3] |
| IC₅₀ (p38β) | 90 nM | [2] [3] |
| Selectivity | >2000-fold selective over a panel of 20 other kinases | [2] [3] |
| In Vitro Efficacy | Inhibits p38 MAPK phosphorylation at 100-200 nM in multiple myeloma (MM) cell lines (e.g., MM.1S, U266) after 1-hour treatment [3]. Suppresses LPS-induced TNF-α production in human whole blood [2] [3]. | |
| In Vivo Efficacy | Reduces myeloma tumor growth and prevents osteolytic bone disease in mouse models (e.g., 5T2MM, 5T33MM, RPMI-8226 xenografts) [1] [2] [3]. | |
| Typical In Vivo Dosing | 10 - 90 mg/kg, administered orally, twice daily [2] [3]. |
For studying this compound in a bone disease context, the following workflow outlines key stages from model establishment to analysis. This is a synthesis based on the mechanisms and applications described in the retrieved documents.
Here are detailed protocols for the critical in vitro and in vivo experiments outlined in the workflow.
This protocol is used to confirm target engagement and establish a functional dose of this compound in cell culture.
This protocol assesses the therapeutic effect of this compound on tumor growth and bone destruction in a preclinical model.
This compound's effects are primarily mediated through the inhibition of p38α MAPK, a key regulator of inflammation and stress responses. The diagram below illustrates its role in the bone tumor microenvironment.
The p38 MAPK pathway is upstream of key pro-inflammatory factors like TNF-α, IL-1, and COX-2, which contribute to disease progression in conditions like rheumatoid arthritis and multiple myeloma [1]. In the bone microenvironment, these cytokines stimulate osteoclast formation and activity, leading to bone destruction, and can directly contribute to pain signaling [4]. By inhibiting p38α, this compound disrupts this cascade, reducing both the tumor-friendly microenvironment and the resulting bone pathology [1].
The application of this compound in bone disease models offers a targeted approach to modulate the bone marrow microenvironment. Its high selectivity for p38α minimizes off-target effects, making it a valuable tool for mechanistic studies. Furthermore, its oral bioavailability is a practical advantage for long-term in vivo studies [2] [3]. Recent research continues to highlight p38α (MAPK14) as a putative regulatory kinase in bone pain pathways, reinforcing the relevance of this target and inhibitors like this compound [4].
When designing your studies, consider that the most robust efficacy data currently exists for hematological bone diseases like multiple myeloma. The applicability of this compound to other bone pathologies, such as osteoporosis or metastatic solid tumors, is less established and represents an area for further investigation.
The table below summarizes the key storage conditions for Talmapimod to ensure its stability:
| Form | Temperature | Stability Duration | Important Notes |
|---|---|---|---|
| Solid (Powder) | -20°C | 3 years | Protect from moisture [1]. |
| Solid (Powder) | 4°C | 2 years | Protect from moisture [1]. |
| Solution (in DMSO) | -80°C | 2 years | Aliquot to avoid repeated freeze-thaw cycles [1]. |
| Solution (in DMSO) | -20°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles [1]. |
| Solution (General) | -- | Unstable; prepare fresh | Solutions are generally unstable and should be prepared fresh [2]. |
To provide context for your application notes, here is key information on this compound's mechanism and reported experimental use.
Based on the available data, the following diagram outlines a general workflow for conducting in vitro experiments with this compound, from stock solution preparation to analysis.
Understanding the signaling pathway helps in designing relevant experiments. This compound acts as an ATP-competitive inhibitor within this cascade.
1. Introduction and Rationale The combination of Talmapimod (SCIO-469), a selective p38α mitogen-activated protein kinase (MAPK) inhibitor, with Bortezomib, a proteasome inhibitor, is proposed based on compelling preclinical evidence and a sound biological rationale. The p38 MAPK pathway is often activated in multiple myeloma (MM) cells and contributes to cell proliferation, survival, and resistance to therapy [1] [2]. Inhibition of p38α by this compound has been shown to decrease myeloma burden in vivo [3]. Furthermore, the DNA damage response (DDR) network and the MAPK signaling pathway exhibit significant crosstalk in MM, and aberrations in these pathways are implicated in disease progression and drug resistance [1] [2]. Simultaneously targeting the proteasome with Bortezomib and the stress-activated p38 MAPK pathway with this compound presents a synergistic strategy to overcome compensatory survival mechanisms in myeloma cells.
2. Compound Profiles and Key Data The table below summarizes the fundamental characteristics and published quantitative data for each compound.
| Parameter | This compound (SCIO-469) | Bortezomib |
|---|---|---|
| Primary Target | p38α MAPK [3] | Proteasome [4] |
| Key IC50/EC50 | IC50 = 9 nM (p38α); 90 nM (p38β) [3] | N/A (Cell-free assay data not in sources) |
| Reported In Vitro Dosing | 100 - 200 nM (inhibition of pMAPK in MM cell lines) [3] | Varies by study; clinical plasma concentrations relevant [4] |
| Reported In Vivo Dosing | 10 - 90 mg/kg (oral, twice daily) in mouse models [3] | 1.3 mg/m² (clinical dose for injection) [4] |
| Solubility | ≥ 100 mg/mL in DMSO [3] | Requires reconstitution per manufacturer [4] |
3. Proposed Experimental Protocol for In Vitro Combination Studies This protocol is a suggested starting point for investigating the synergistic effects of this compound and Bortezomib in multiple myeloma cell lines.
3.1. Cell Culture and Plating
3.2. Compound Preparation and Treatment
3.3. Assessment of Cell Viability and Synergy
3.4. Mechanistic Studies (Western Blot)
The following diagram illustrates the proposed signaling pathways and potential points of synergy between this compound and Bortezomib, based on the reviewed literature.
> Diagram: Proposed Mechanism of this compound and Bortezomib Combination. This model illustrates how Bortezomib induces cellular stress, activating the pro-survival p38 MAPK pathway. This compound inhibits this pathway, potentially preventing a key resistance mechanism and sensitizing myeloma cells to Bortezomib-induced apoptosis [1] [2] [3].
4. Formulation and Administration for In Vivo Studies For preclinical testing in mouse models of multiple myeloma:
5. Key Considerations and Future Directions
The table below summarizes the available quantitative data on this compound and a closely related analogue from published studies.
| Compound / Context | Biological Activity (IC50) | Key Findings & Efficacy | Study Type / Phase |
|---|
| This compound (SCIO-469) (Rheumatoid Arthritis) | Information not specified in sources | No significant difference in ACR20 response vs. placebo at 12 weeks [1]. | Phase II Clinical Trial [1] | | Compound 6n (this compound analogue) | p38α MAPK: 1.95 µM COX-2: 0.036 µM [2] | Most potent analogue; suppressed LPS-induced iNOS/COX-2; downregulated NF-κB & p38 MAPK pathways; identified as a polypharmacological anti-inflammatory agent [2]. | Preclinical (in vitro & in vivo) [2] |
This protocol is based on the methodology used to evaluate the this compound analogue 6n [2], which can be adapted for profiling p38 MAPK inhibitors.
1. Cell Culture and Treatment
2. Measurement of Inflammatory Markers
3. Mechanism of Action Investigation
4. Enzymatic Inhibition Assay
The following diagram illustrates the proposed mechanism of action for this compound analogue 6n and the experimental workflow for its evaluation, as described in the research [2].
The table below summarizes the key parameters from a published study using this compound in a mouse model of multiple myeloma:
| Parameter | Details |
|---|---|
| Animal Model | Six-week-old male triple immune-deficient BNX mice with RPMI-8226 MM palpable tumors [1] [2] |
| Dosage | 10, 30, and 90 mg/kg [1] [2] |
| Route | Oral (P.O.) [1] [2] |
| Frequency | Twice daily [1] [2] |
| Treatment Duration | 14 days [1] [2] |
| Vehicle Formulation | Suspended solution in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline [2] |
| Reported Outcome | Dose-dependent reduction in tumor growth [1] [2] |
For the study summarized above, here is a detailed breakdown of the protocol:
To help visualize the underlying biology and the structure of the in vivo experiment, the following diagrams outline this compound's mechanism and the study workflow.
p38α mitogen-activated protein kinase (p38α MAPK), also known as MAPK14, is a serine/threonine protein kinase that plays a critical role in cellular responses to stress stimuli, inflammatory cytokines, and various environmental stressors. As a member of the MAPK family, p38α participates in the regulation of numerous cellular processes, including inflammation, apoptosis, cell differentiation, and cell cycle control. The p38α structure consists of two lobes linked by a flexible hinge region, with the junction between them forming the ATP binding site where many small-molecule inhibitors, including this compound, exert their effects. The kinase is activated through phosphorylation by upstream kinases MKK3 and MKK6 in the canonical pathway, but can also undergo autophosphorylation through non-canonical mechanisms involving scaffold proteins like TAB1 [1] [2].
This compound (SCIO-469) is an orally active, selective, ATP-competitive inhibitor of p38α MAPK that has advanced to Phase II clinical trials for the treatment of rheumatoid arthritis, multiple myeloma, and bone marrow diseases [3] [4]. As a selective p38α inhibitor, this compound represents an important pharmacological tool for studying p38α signaling and a promising therapeutic candidate for inflammatory conditions and cancer. The compound demonstrates approximately 10-fold selectivity for p38α over p38β (IC₅₀ = 9 nM vs. 90 nM) and shows at least 2000-fold selectivity over a panel of 20 other kinases, including other MAPKs, making it one of the more selective p38 inhibitors available for research [5]. These properties make understanding its IC₅₀ determination methodology essential for researchers studying p38α signaling pathways.
The following diagram illustrates the p38α MAPK signaling pathway and the specific point of this compound inhibition:
p38α MAPK signaling involves multiple activation mechanisms and downstream effects that regulate critical cellular processes. The canonical pathway begins with various stress stimuli, including inflammatory cytokines and cellular stressors, which activate upstream kinases MKK3 and MKK6. These kinases then phosphorylate and activate p38α. Additionally, p38α can undergo non-canonical activation through autophosphorylation facilitated by the scaffold protein TAB1. Once activated, p38α phosphorylates numerous downstream targets, including transcription factors like ATF2, leading to changes in gene expression that mediate inflammatory responses, cell differentiation, and apoptosis. This compound exerts its inhibitory effect by competitively binding to the ATP-binding site in the kinase domain of p38α, preventing phosphorylation and activation of downstream targets [1] [4] [2].
The primary biochemical method for determining this compound's IC₅₀ against p38α involves in vitro kinase assays that measure the compound's ability to inhibit p38α-mediated phosphorylation of substrates. The following protocol provides a detailed methodology for assessing this compound's inhibitory activity against p38α MAPK:
Prepare reaction mixtures in 96-well plates with 25 µL final reaction volume containing:
Initiate reactions by adding ATP (including [γ-³²P]ATP for radiometric assays or unlabeled ATP for luminescent assays) at a concentration near the Km for ATP (typically 10-100 µM).
Incubate reactions at 30°C for 30-60 minutes, ensuring linear kinetics with respect to time and enzyme concentration.
Terminate reactions according to detection method:
Quantify phosphorylation using appropriate method:
Include controls:
Perform experiments in triplicate to ensure statistical significance [3] [5].
While biochemical assays determine direct kinase inhibition, cellular assays assess this compound's ability to engage p38α in a physiological context. The following protocol evaluates this compound's cellular activity by measuring inhibition of p38α phosphorylation in multiple myeloma cells:
Culture cells in appropriate conditions (37°C, 5% CO₂) and maintain in exponential growth phase.
Seed cells in 6-well plates at 5 × 10⁵ cells/mL in complete media.
Treat cells with this compound at concentrations ranging from 10 nM to 10 µM for 1-2 hours. Include vehicle control (DMSO) and positive control (e.g., 10 µM SB203580).
Harvest cells by centrifugation and wash with cold PBS.
Lyse cells in RIPA buffer with protease and phosphatase inhibitors on ice for 30 minutes.
Clarify lysates by centrifugation at 14,000 × g for 15 minutes at 4°C.
Determine protein concentration using BCA assay.
Perform Western blotting:
Quantify band intensity using image analysis software (e.g., ImageJ) and calculate phospho-p38/total p38 ratio for each treatment.
Determine IC₅₀ by fitting inhibition data to sigmoidal dose-response curve [3] [5].
The following table summarizes the inhibitory activity of this compound against p38α MAPK and related kinases:
Table 1: this compound Inhibitory Profile Against Kinase Targets
| Kinase Target | IC₅₀ (nM) | Assay Type | Selectivity Fold | Reference |
|---|---|---|---|---|
| p38α MAPK | 9 | Enzymatic | 1× | [5] |
| p38β MAPK | 90 | Enzymatic | 10× | [5] |
| p38γ MAPK | >10,000 | Enzymatic | >1,100× | [4] |
| p38δ MAPK | >10,000 | Enzymatic | >1,100× | [4] |
| JNK1-3 | >10,000 | Enzymatic | >1,100× | [5] |
| ERK1/2 | >10,000 | Enzymatic | >1,100× | [5] |
| Panel of 20 other kinases | >10,000 | Enzymatic | >1,100× | [5] |
The exceptional selectivity profile of this compound for p38α over other MAPK family members makes it particularly valuable for mechanistic studies where specific p38α inhibition is required without confounding effects from inhibition of other kinases.
Table 2: Cellular Activity of this compound in Disease Models
| Cell Type/Model | Assay Endpoint | Concentration Range | Key Findings | Reference |
|---|---|---|---|---|
| Multiple myeloma cells (MM.1S, U266, RPMI8226) | p38 phosphorylation (Western blot) | 100-200 nM | Significant inhibition of p38 phosphorylation after 1h treatment | [5] |
| Human whole blood | LPS-induced TNF-α production | Not specified | Inhibition of inflammatory cytokine production | [5] |
| 5T2MM and 5T33MM murine models | Myeloma bone disease | 10-90 mg/kg (oral, twice daily) | Decreased myeloma burden and prevented bone disease development | [5] |
| RPMI-8226 xenograft models | Tumor growth | 10-90 mg/kg (oral, twice daily, 14 days) | Dose-dependent reduction in tumor growth | [5] |
The following diagram illustrates the experimental workflow and data analysis process for this compound IC₅₀ determination:
Data analysis for this compound IC₅₀ determination involves several critical steps to ensure accurate and reproducible results. After completing enzymatic or cellular assays, response data must be normalized to positive and negative controls, typically expressing results as percentage inhibition relative to vehicle control (0% inhibition) and blank (100% inhibition). The normalized data are then fitted to a sigmoidal dose-response curve using nonlinear regression analysis in software such as GraphPad Prism. The four-parameter logistic equation used for fitting is: Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC₅₀ - X) × HillSlope)), where Y is the response, X is the logarithm of compound concentration, and IC₅₀ is the concentration yielding half-maximal inhibition. The Hill slope parameter provides information about cooperativity in binding. For cellular phosphorylation assays, band intensity quantification from Western blots should be performed using densitometric analysis, with phosphorylation levels normalized to total protein levels and expressed as percentage of vehicle control [3] [6] [5].
This compound has demonstrated significant efficacy in multiple myeloma research, both in vitro and in vivo. In cellular models, treatment with 100-200 nM this compound for 1 hour effectively suppresses phosphorylation of p38 MAPK in multiple myeloma cell lines including MM.1S, U266, and RPMI8226 [5]. This inhibition leads to reduced proliferation and increased apoptosis of myeloma cells, particularly when combined with conventional chemotherapeutic agents. The anti-myeloma effects of this compound extend beyond direct cytotoxicity to include inhibition of paracrine tumor growth and disruption of the protective bone marrow microenvironment that supports myeloma cell survival [4].
In vivo studies utilizing murine xenograft models of multiple myeloma have demonstrated that orally administered this compound (10-90 mg/kg, twice daily for 14 days) produces a dose-dependent reduction in tumor growth [5]. Notably, this compound not only reduces myeloma burden but also prevents the development of myeloma bone disease, a debilitating complication characterized by osteolytic lesions. This dual benefit makes this compound particularly attractive for translational research in multiple myeloma and related bone malignancies. The compound's oral bioavailability and favorable pharmacokinetic properties facilitate these in vivo investigations, providing a robust platform for preclinical evaluation of p38α inhibition as a therapeutic strategy [4] [5].
The standard IC₅₀ determination protocols can be adapted to address specific research questions or to accommodate different experimental constraints. For high-throughput screening applications, the enzymatic assay can be scaled down to 384-well format and adapted to homogeneous assay technologies such as time-resolved fluorescence resonance energy transfer (TR-FRET) or fluorescence polarization (FP). These formats enable rapid screening of compound libraries against p38α while maintaining the key principles of the inhibition assay. When studying non-canonical p38α activation via autophosphorylation, the enzymatic assay can be modified to include the scaffold protein TAB1, which induces conformational changes that facilitate p38α autophosphorylation [1].
For researchers interested in pathway-specific inhibition, cellular assays can be designed to distinguish between canonical (MKK3/6-dependent) and non-canonical (TAB1-dependent) p38α activation. This is particularly relevant given recent research showing that some inhibitors preferentially affect one activation pathway over the other [1]. In such cases, cells can be stimulated with different agonists that preferentially activate one pathway, and this compound's efficacy can be compared between conditions. When investigating functional consequences of p38α inhibition beyond immediate phosphorylation events, additional endpoint measurements can be incorporated, including ELISA for cytokine production (e.g., TNF-α, IL-1β), flow cytometry for apoptosis markers, or qPCR for inflammatory gene expression. These multidimensional approaches provide comprehensive insight into this compound's cellular effects beyond simple IC₅₀ determination [4] [5].
Several technical factors can significantly influence the accuracy and reproducibility of this compound IC₅₀ determinations. The ATP concentration in enzymatic assays must be carefully optimized and reported, as this compound is an ATP-competitive inhibitor, and variations in ATP concentration will directly affect the apparent IC₅₀. Using ATP concentrations near the Km value for p38α ensures sensitivity to competitive inhibitors. The enzyme concentration should be minimized while maintaining robust signal-to-background ratios to prevent underestimation of inhibitor potency due to enzyme depletion. DMSO concentrations should be kept consistent across all samples (typically ≤1%) as even slight variations can affect enzyme activity. For cellular assays, the treatment duration must be optimized based on the kinetics of target engagement and functional response; shorter incubations (1-2 hours) are appropriate for immediate downstream effects like phosphorylation, while longer incubations (24-48 hours) may be needed for functional outcomes like apoptosis or cytokine secretion [6] [5].
Common challenges in this compound IC₅₀ determination often include high variability in replicate measurements, shallow dose-response curves, or inconsistent results between experiments. High variability can frequently be traced to inconsistent enzyme or cell preparation; using fresh enzyme aliquots and carefully monitoring cell passage number and viability can improve consistency. Shallow dose-response curves may indicate inadequate concentration range or equilibration time; extending the concentration range and verifying that reactions reach equilibrium can address this issue. When encountering discrepancies between biochemical and cellular IC₅₀ values, consider factors such as cellular permeability, efflux transporters, or protein binding that may reduce this compound's effective intracellular concentration. Additionally, researchers should be aware that IC₅₀ values can vary between laboratories due to differences in assay conditions; statistical analysis suggests that interlaboratory IC₅₀ variability typically has a standard deviation of approximately 0.5 log units [6].
This compound represents a valuable research tool for specifically inhibiting p38α MAPK signaling with well-characterized potency (IC₅₀ = 9 nM) and exceptional selectivity. The methodologies outlined in this application note provide comprehensive protocols for determining this compound's IC₅₀ through both biochemical and cellular approaches, enabling researchers to rigorously assess its activity in various experimental systems. The compound's favorable pharmacological properties and established efficacy in disease models, particularly multiple myeloma and inflammatory conditions, make it an excellent candidate for mechanistic studies exploring p38α function and for preclinical evaluation of p38α inhibition as a therapeutic strategy. When applying these protocols, attention to critical assay parameters and consideration of the technical considerations discussed will ensure robust and reproducible results that advance our understanding of p38α biology and its therapeutic targeting.
The table below summarizes the key biochemical and physical characteristics of this compound for your experimental reference.
| Property | Specification |
|---|---|
| Molecular Weight | 513.00 g/mol [1] [2] [3] |
| CAS Number | 309913-83-5 [1] [2] [3] |
| Primary Target | p38α MAPK (IC₅₀ = 9 nM) [1] [2] [3] |
| Selectivity | ~10-fold selective over p38β (IC₅₀ = 90 nM); >2000-fold selective over 20 other kinases [1] [2] |
| Documented Solubility in DMSO | ≥ 100 mg/mL (194.93 mM) [1] |
| Handling Note | Solutions are unstable; prepare fresh before use [2] |
While DMSO is a validated solvent for this compound stock solutions, here are evidence-informed considerations for exploring alternatives.
This workflow outlines the key steps from preparing this compound to using it in a cell-based experiment, helping to standardize your process and troubleshoot common issues.
Q: The datasheet states that this compound solutions are unstable. What is the best practice for storage? A: You should prepare stock solutions fresh for each experiment. If you must store them, make small, single-use aliquots. According to supplier data, a DMSO stock can be stored at -80°C for up to 2 years or at -20°C for 1 year, but testing activity after long-term storage is advisable [1].
Q: What is the evidence that this compound is effective in cell-based assays? A: Multiple studies confirm its activity in cells. For instance, a 1-hour pre-treatment of multiple myeloma cell lines (MM.1S, U266) with 100-200 nM this compound effectively inhibited phosphorylation of p38 MAPK, demonstrating successful cellular entry and target engagement [1].
Q: Are there any newer compounds related to this compound that I should be aware of? A: Yes, research in this area is active. A 2019 study designed and synthesized twenty novel this compound analogues to explore their potential as anti-inflammatory agents, with one compound (6n) showing a polypharmacological profile by inhibiting both p38α and COX-2 [5]. Furthermore, in 2022, a targeted covalent inhibitor for MK2 (MAPKAPK2, a key kinase downstream of p38) was reported, representing a different strategy to modulate the same pathway [6].
The table below summarizes key properties of this compound (SCI0-469), a small molecule p38α mitogen-activated protein kinase (p38α MAPK) inhibitor investigated for inflammatory diseases [1].
| Property | Description |
|---|---|
| IUPAC Name | 2-{6-chloro-5-[(2R,5S)-4-[(4-fluorophenyl)methyl]-2,5-dimethylpiperazine-1-carbonyl]-1-methyl-1H-indol-3-yl}-N,N-dimethyl-2-oxoacetamide [1] |
| Chemical Formula | C₂₇H₃₀ClFN₄O₃ [1] |
| Molecular Weight | 512.199046758 g/mol [1] |
| DrugBank ID | DB05412 [1] |
| Mechanism of Action | Inhibits p38α MAPK, modulating pro-inflammatory factors (TNF-α, IL-1, COX-2) [1] |
While specific data on this compound is limited, optimizing p38α MAPK inhibitors for central nervous system (CNS) activity provides a framework. CNS-active compounds must cross the blood-brain barrier (BBB), which requires a careful balance of specific physicochemical properties [2].
You can approach optimization with the following general workflow:
A review of over 140 p38α MAPK inhibitors suggests these properties are favorable for BBB penetration [2]:
Note that this compound's molecular weight (512 g/mol) exceeds the typical guideline of <500 Da, which may inherently limit its permeability and classify it as beyond the "Rule of 5" [2] [1]. Optimization efforts could focus on creating analogues with reduced molecular weight while maintaining potency.
Since comprehensive data is not publicly available, you may need to generate it through these experiments:
This compound (SCIO-469) is an orally active, selective, ATP-competitive p38α inhibitor [1]. The table below summarizes its key selectivity data:
| Target | IC₅₀ / Potency | Selectivity (vs. p38α) | Note / Reference |
|---|---|---|---|
| p38α MAPK | IC₅₀ = 9 nM [1] | - | Primary target [2]. |
| p38β MAPK | IC₅₀ = 90 nM [1] | ~10-fold less selective [1] | A known, closely related off-target. |
| Other Kinases | Not potent up to ~20,000 nM [1] | At least 2,000-fold selectivity [1] | Against a panel of 20 other kinases, including other MAPKs [1]. |
| COX-2 | Not directly inhibited by this compound [3] | - | An example of a non-kinase off-target that was engineered into an analogue. |
The main off-target concern is its activity on p38β. While this compound shows excellent selectivity against many other kinases, its inhibition of p38β indicates room for improvement in its selectivity profile [1].
Here are some strategic and experimental approaches to address off-target effects, based on the research:
Strategy 1: Explore Polypharmacology Instead of viewing multi-target activity as a drawback, you can intentionally design analogues with a desired polypharmacological profile. A 2019 study designed this compound analogues to concomitantly inhibit both p38α and Cyclooxygenase-2 (COX-2). The most promising compound, 6n, acted as a potent dual inhibitor (p38α IC₅₀ = 1.95 µM; COX-2 IC₅₀ = 0.036 µM) and showed potent anti-inflammatory efficacy by downregulating NF-κB and MAPK signaling pathways [3]. This approach can be beneficial for complex diseases involving multiple pathways.
Strategy 2: Understand Broader Kinase Promiscuity Be aware that some kinase scaffolds are inherently promiscuous. For instance, the kinase inhibitor GNF-7, while not a this compound analogue, demonstrates broad activity against CSK, p38α, EphA2, Lyn, and ZAK [4]. This highlights the importance of comprehensive kinase profiling during lead optimization.
Strategy 3: Conduct Comprehensive Selectivity Profiling The gold standard for identifying off-target effects is to profile compounds against a large panel of kinases. Techniques include:
The following diagram outlines a general workflow you can adapt to evaluate and improve the selectivity of your compounds:
This workflow shows the iterative cycle of testing, analysis, and chemical design to refine compound selectivity.
The table below summarizes the core identity and target of this compound based on the retrieved information.
| Attribute | Description |
|---|---|
| Drug Name | This compound |
| Therapeutic Area | Rheumatoid Arthritis (RA) [1] |
| Molecular Target | MAPK14 (p38α mitogen-activated protein kinase) [1] |
| Drug Class | MAPK inhibitor (p38 MAPK inhibitor) [1] |
| Key Context | Investigated for use in RA; modern, targeted treatment [1] |
Here are some anticipated questions that could form the core of your troubleshooting guide.
What is the primary mechanism of action of this compound? this compound is a small-molecule inhibitor that targets the MAPK14 gene, which encodes the p38α MAP kinase [1]. The p38 MAPK pathway is a crucial signaling cascade involved in cellular responses to stress and inflammation, including the production of pro-inflammatory cytokines.
In which disease context has this compound been studied? Current literature identifies this compound in the context of Rheumatoid Arthritis (RA) research. It is categorized as a modern, targeted therapy among other disease-modifying anti-rheumatic drugs (DMARDs) [1].
Why might there be replication issues or experimental variability in studies involving this compound? While the search results do not specify issues with this compound itself, they highlight general factors that can affect reproducibility in preclinical research. These include:
The following workflow outlines a general approach for investigating a kinase inhibitor like this compound. You can use this as a template to build more detailed, lab-specific protocols.
Given the lack of specific data, the table below lists common experimental variables to monitor and control for when working with kinase inhibitors like this compound.
| Area of Variability | Potential Source of Issue | Suggested Mitigation Strategy |
|---|---|---|
| Compound Handling | Degradation of stock solution; inaccurate dilution series. | Prepare fresh aliquots; use certified DMSO; perform serial dilutions meticulously. |
| Cellular Model | Genetic drift in cell lines; variation in passage number; inconsistent cell density at plating. | Use low-passage cells; authenticate cell lines regularly; standardize plating protocols. |
| Target Pathway | Basal p38 MAPK activity level; crosstalk with other signaling pathways (e.g., DDR network) [3]. | Serum-starve cells to synchronize state; include relevant pathway stimulators/inhibitors as controls. |
| Assay Readout | Antibody specificity in Western blot; dynamic range of ELISA; timepoint selection. | Validate antibodies; use assays with a wide linear range; perform a time-course experiment. |
To build a more comprehensive technical resource, I suggest you:
Problem: Inaccurate metabolite annotation or quantification in targeted LC-MS/MS assays, suspected from interference by other metabolites.
Explanation: Metabolite interference occurs when a compound (the interfering metabolite) produces a detectable signal in the selected MRM channel (Q1/Q3) and retention time window of another metabolite (the anchor metabolite). This can lead to misidentification or inaccurate quantification of the anchor metabolite [1].
Interference arises from three primary mechanisms [1]:
The table below summarizes the key evidence and prevalence of this issue from a systematic study.
| Aspect | Finding | Experimental Basis |
|---|---|---|
| Prevalence in Standards | ~75% of 334 tested metabolites generated a signal in at least one other metabolite's MRM channel [1]. | Analysis of metabolite standards run with a full set of MRM transitions. |
| Chromatography Resolution | Different LC methods resolved 65-85% of interfering signals found in standards [1]. | Comparison using two different HILIC columns (LC-method-1 and LC-method-2). |
| Impact in Biological Samples | ~10% of ~180 annotated metabolites in cell lysate and serum were mis-annotated or mis-quantified [1]. | Interference analysis combined with manual inspection of sample data. |
Q1: Why did my targeted metabolomics method work for standards but show problems in complex biological samples? Biological samples contain a much wider and more complex array of metabolites than standard mixtures. While a chromatographic method may fully separate an anchor metabolite from its known interfering standard, an unknown metabolite in the sample may co-elute and cause interference. The increased number of MRM transitions in a method also raises the probability of interference, as the potential for interference grows quadratically with the number of MRMs [1].
Q2: What are the critical steps to identify and confirm metabolite interference?
Q3: How can I reduce or resolve metabolite interference in my experiments?
This protocol summarizes the key methodology from the search results [1] for setting up an experiment to detect interfering metabolite pairs.
1. Sample Preparation:
2. LC-MS/MS Data Acquisition:
3. Data Processing and Interference Analysis:
xcms R package) to generate a peak table with retention times and intensities for all MRMs [1].The following diagram visualizes the data analysis pipeline for identifying and validating interfering metabolite pairs.
The table below summarizes the core biochemical and cellular data for this compound, which is crucial for experimental design.
| Parameter | Details | Source / Context |
|---|---|---|
| Primary Target | p38α Mitogen-Activated Protein Kinase (MAPK) | [1] [2] |
| Mechanism | Selective, ATP-competitive inhibitor | [2] |
| IC₅₀ (p38α) | 9 nM | [2] |
| IC₅₀ (p38β) | 90 nM | [2] |
| Selectivity | >2000-fold selective over a panel of 20 other kinases, including other MAPKs. | [2] |
| Cellular Activity | Inhibits phosphorylation of p38 MAPK in MM cells at 100-200 nM. In human whole blood, inhibits LPS-induced TNF-α production. | [2] |
| In Vivo Application | Administered orally in mouse models (e.g., 10-90 mg/kg, twice daily). Reduces tumor growth and prevents bone disease in multiple myeloma models. | [2] |
Based on the literature, here are the established methods for validating this compound's activity.
This is the primary method to determine the compound's potency (IC50 value) against p38α.
This confirms that this compound effectively engages its target in a cellular context.
These studies validate the therapeutic effect of p38 inhibition by this compound in disease models.
Q1: What is the recommended starting concentration for cellular assays with this compound? Based on the literature, a concentration range of 100 to 200 nM is effective for inhibiting p38 phosphorylation in multiple myeloma cells. A dose-response curve should be established for each specific cell type and readout [2].
Q2: How selective is this compound for p38α? this compound is highly selective for p38α. It exhibits at least 2000-fold selectivity over a panel of 20 other kinases, including other MAPKs. Its affinity for p38β is about 10-fold lower (IC50 = 90 nM) [2].
Q3: My Western blot shows no change in total p38, but phospho-p38 is not decreasing. What could be wrong?
Q4: Are there any known off-target effects at higher concentrations? While this compound is highly selective at its effective concentrations, one study on its analogues noted that some derivatives can also inhibit COX-2 at higher micromolar concentrations, which was a desired polypharmacological effect in that context [3]. This suggests that at very high concentrations, off-target interactions are possible. Always use the lowest effective concentration.
The following diagram outlines a logical workflow for validating this compound in your research, from initial setup to mechanistic investigation.
The search results provide a solid foundation but lack granular, step-by-step laboratory protocols (e.g., exact Western blot buffer compositions) and detailed signaling pathway diagrams.
The table below summarizes the key quantitative data for this compound, which is foundational for planning your experiments [1].
| Parameter | Value / Description | Context / Assay Details |
|---|---|---|
| Primary Target | p38α MAPK | Mitogen-activated protein kinase. |
| IC₅₀ for p38α | 1.95 µM | Concentration for half-maximal enzyme inhibition. |
| Other Activities | COX-2 inhibition (IC₅₀ = 0.036 µM) | Demonstrates polypharmacology; be mindful of off-target effects in complex cellular systems [1]. |
This protocol provides a detailed methodology for determining the effects of this compound on cell viability using an MTT assay, a common and reliable colorimetric method [2].
Key Considerations Before Starting:
Step-by-Step Workflow:
Detailed Methodology [2]:
Here are solutions to common problems you might encounter when optimizing this compound concentrations.
| Problem | Possible Causes | Suggested Solutions |
|---|---|---|
| High background signal | Spontaneous MTT reduction; contaminated reagents. | Use fresh MTT solution prepared in PBS; protect from light. Include a medium-only blank. |
| Poor dose-response curve | This compound concentration range is too narrow or incorrect. | Run a pilot assay with a broad range (e.g., 0.1-100 µM). Use more data points around the expected IC₅₀ of 1.95 µM. |
| High variability between replicates | Inconsistent cell seeding; inaccurate pipetting during drug dilution. | Ensure a homogeneous cell suspension when seeding. Create a master mix of drug dilutions. |
| No cytotoxic effect observed | Cell line is resistant; treatment duration is too short. | Verify literature for cell line sensitivity. Extend treatment time (e.g., to 72 hours). Confirm drug activity on the p38 pathway (e.g., via Western blot). |
While MTT assays are a great starting point, consider these advanced approaches for a more comprehensive understanding of this compound's effects [3]:
The table below summarizes the core biochemical data for this compound, which is essential for quality control and experimental design.
| Property | Specification |
|---|---|
| CAS Number | 309913-83-5 [1] [2] |
| Molecular Weight | 513.00 g/mol [2] |
| Mechanism of Action | Orally active, selective, ATP-competitive p38α inhibitor [2] |
| p38α IC₅₀ | 9 nM [2] |
| Selectivity | ~10-fold selective over p38β; >2000-fold selective over 20 other kinases, including other MAPKs [2] |
| Primary Clinical Indications (Historial) | Rheumatoid Arthritis, Myelodysplastic Syndrome (MDS), Acute Dental Pain (Phase II trials) [3] |
For laboratories using this compound as a research standard, please adhere to the following protocols to ensure data integrity.
This protocol outlines a key experiment to confirm the biological activity of your this compound sample, which is critical for verifying batch consistency.
This cell-based assay evaluates the functional consequence of p38 inhibition, providing a secondary method to confirm batch activity.
Q1: What is the main mechanism of action of this compound? this compound is an orally active, selective inhibitor of the p38α mitogen-activated protein kinase (MAPK). It functions by competitively binding to the ATP-binding site of the enzyme, thereby suppressing its activity. The p38α pathway is a central regulator of the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 [2] [3].
Q2: Why is quality control and batch verification critical for this compound? While not explicitly stated for this compound, quality control is a fundamental concern in all scientific research. Proper QC ensures:
Q3: What were the outcomes of clinical trials for this compound? this compound was advanced to Phase II trials for several conditions. However, its development for inflammatory diseases like Rheumatoid Arthritis (RA) did not demonstrate sustained clinical efficacy. For example, in RA patients, early declines in C-reactive protein (CRP) did not persist, and no significant differences in ACR20 response rates were found compared to placebo [3]. This clinical history underscores the importance of using well-characterized material in research to understand its biology fully.
The following diagram illustrates the signaling pathway inhibited by this compound, providing context for its mechanism of action.
This compound (SCIO-469) is an investigational, orally bioavailable small-molecule inhibitor of p38α mitogen-activated protein kinase (MAPK) [1] [2]. It was investigated for treating rheumatoid arthritis, multiple myeloma, and bone marrow diseases but has not received official approval [1] [3].
Its mechanism of action is illustrated below:
The table below summarizes key dosing and safety information from clinical trials. Please note that animal model dosing for in vivo studies is not explicitly detailed in the available sources.
| Aspect | Clinical Trial Data | Notes & Context |
|---|---|---|
| Developmental Status | Phase II clinical trials [1] [3] [4] | Trialled for rheumatoid arthritis (RA), multiple myeloma, and myelodysplastic syndrome (MDS). |
| Reported Toxicity & Safety | Generally tolerable profile in clinical trials [3]. | Safety profile was compiled alongside other protein kinase inhibitors; no single severe toxicity was flagged as unique to this compound. |
| Mechanism & Potency | pIC50 for p38α MAPK: 8.1 (IC50 ~9 nM) [2]. | pIC50 is a measure of potency; a higher value indicates a more potent inhibitor. Demonstrates high selectivity over p38β (pIC50 7.0) [2]. |
| Polypharmacology | Analogue compound 6n showed dual inhibition of p38α MAPK (IC50=1.95 µM) and COX-2 (IC50=0.036 µM) [5]. | Suggests potential for enhanced anti-inflammatory effect through multiple pathways. This data is for a research analogue, not this compound itself. |
Here are answers to common technical questions you might encounter:
Q1: What is the typical starting point for dose optimization in mouse models? A definitive in vivo dosing regimen for this compound is not publicly available. You will need to establish this empirically.
Q2: The anti-inflammatory efficacy in my model is lower than expected. What could be the reason? This aligns with clinical observations where p38 inhibitors showed limited efficacy in RA trials [3].
Q3: Are there specific toxicity concerns I should focus my assays on? While a definitive toxicity profile is not established, general concerns for kinase inhibitors include:
This general protocol is adapted from a study on this compound analogues [5] and can be a template for your work.
1. In Vivo Anti-inflammatory Screening
2. In Vitro Mechanism Elucidation (in RAW264.7 cells)
Since specific parameters for Talmapimod are lacking, here are established experimental and computational methodologies you can use to determine them.
1. Parameter Estimation via Direct Search Optimization This numerical method is useful for complex models where graphical methods fail or are error-prone [1].
This process is summarized in the diagram below:
2. Industry-Standard Software for PK/PD Analysis Using specialized software can greatly streamline this process.
Here are some common troubleshooting scenarios and guidance you can include in your support center.
| Issue & Question | Recommended Action |
|---|
| Parameter Estimation: The optimization algorithm does not converge, or the results are unrealistic. | 1. Review Parameter Bounds: Ensure the initial search space for parameters is physiologically plausible. 2. Check Data Quality: Identify and exclude outliers in the concentration-time data that may be skewing the results [3]. 3. Visualize the Fit: Use diagnostic plots (observed vs. predicted) to see where the model fails and refine the model structure [3]. | | Software & Tools: How can I choose the right tool for PK modeling? | 1. For Standard NCA: Use gold-standard software like Phoenix WinNonlin [2]. 2. For Custom Models & Research: Consider flexible environments like SimBiology or programmatic approaches in MATLAB/R [3]. | | Experimental Design: What is the best sampling strategy for accurate PK? | 1. Intensive Sampling: Capture the absorption and distribution phases immediately after dose administration. 2. Sparse Sampling: For population studies, ensure adequate coverage of the concentration-time curve across different subjects. |
Understanding the drug's target is fundamental. The following diagram illustrates how this compound (SCIO-469) inhibits the p38 MAPK pathway to exert its anti-inflammatory effects.
The lack of detailed PK data for this compound, despite its progression to Phase II clinical trials for conditions like rheumatoid arthritis and multiple myeloma, is a key challenge [4]. This indicates that such data likely exists but is held within proprietary databases.
Your technical guides should therefore focus on the standard methodologies used to obtain this data. You can treat the determination of this compound's PK parameters as an objective for a research project, applying the established protocols and software tools mentioned.
Here are answers to some common questions researchers have when troubleshooting Western blots, particularly in the context of signaling pathway analysis relevant to Talmapimod.
My blot for phospho-p38 shows a weak or no signal, even after treatment. What should I check? This is a common issue when detecting post-translationally modified proteins like phosphorylated p38.
I see multiple bands in my p38 blot. How can I determine which is specific? Multiple bands can arise from several factors.
My blot has a high background, making it hard to interpret. How can I fix this? High background is typically caused by non-specific antibody binding.
The following tables summarize common Western blot problems, their potential causes, and recommended solutions.
Table 1: Troubleshooting Weak or No Signal
| Problem Cause | Explanation | Recommended Solution |
|---|---|---|
| Inefficient Transfer | Proteins not moved properly from gel to membrane. | Confirm transfer by staining membrane with reversible protein stain; ensure proper orientation in tank [3]. |
| Low Antigen Abundance | Target protein (e.g., phospho-p38) is not sufficiently present. | Increase total protein load (up to 100 µg for tissue lysates); concentrate sample if needed [1]. |
| Sub-optimal Antibody Binding | Antibody concentration too low, inactive, or incompatible buffer. | Use fresh antibody dilutions; follow datasheet for buffer (BSA vs. milk); check species reactivity [1]. |
| Ineffective Detection | Substrate is expired or signal capture is too short. | Use fresh, high-sensitivity chemiluminescent substrate; increase film/exposure time [3]. |
Table 2: Troubleshooting Non-specific Bands and High Background
| Problem Cause | Explanation | Recommended Solution |
|---|---|---|
| Antibody Cross-reactivity | Antibody binds to proteins with similar epitopes. | Use validated antibodies; pre-adsorb antibody; check for known isoforms/splice variants [1]. |
| Overloaded Protein | Too much total protein on the gel. | Reduce the amount of protein loaded per lane [3] [1]. |
| Insufficient Blocking/Washing | Non-specific sites on membrane are not blocked; unbound antibody not removed. | Extend blocking time; use adequate protein in blocker; increase wash number/volume with 0.05-0.1% Tween [3]. |
| Sample Degradation | Proteases create protein fragments that antibodies bind to. | Always use fresh protease/phosphatase inhibitors; keep samples on ice [1] [2]. |
Table 3: Troubleshooting Transfer and Blot Appearance
| Problem Cause | Explanation | Recommended Solution |
|---|---|---|
| Poor Transfer Efficiency | Proteins, especially high MW, not moving out of gel. | For large proteins (>150 kDa): increase time, reduce methanol in buffer to 5-10% [1]. |
| "Blow-through" of Low MW Proteins | Small proteins transfer too efficiently and pass through membrane. | For small proteins (<30 kDa): reduce transfer time; use 0.2 µm pore size nitrocellulose [1]. |
| Diffuse or Streaky Bands | Band resolution is lost during electrophoresis. | Reduce protein load; check salt concentration in sample (<100 mM); shear genomic DNA to reduce viscosity [3]. |
| High Salt/Detergent in Sample | Affects migration, causes lane widening and streaks. | Dialyze samples or use detergent-removal columns; dilute lysis buffer concentration [3]. |
Based on the mechanism of this compound (a p38α MAPK inhibitor), the following protocols are critical for studying its effects.
Sample Preparation from Inflammatory Cell Models
Optimized Electrophoretic Transfer for Signaling Proteins
The diagram below outlines the core Western blot workflow and key decision points for troubleshooting.
The most critical step is preparing a correct stock solution to ensure the compound is soluble and the solvent concentration is non-toxic to your cells.
Stock Solution Preparation
| Aspect | Details |
|---|---|
| Recommended Solvent | DMSO (cell culture grade, sterile-filtered) [1] |
| Stock Concentration | ≥ 100 mg/mL (≈ 195 mM) [1] |
| Storage | -80°C for 2 years; -20°C for 1 year. Aliquot to avoid freeze-thaw cycles [1] |
Key Considerations for Stock Solution
After preparing the stock solution, you must dilute it into your cell culture medium. The primary concern is final DMSO concentration.
Solvent Toxicity & Dilution Guide
| Aspect | Recommendation |
|---|---|
| Final DMSO Concentration | Typically ≤ 0.1% (v/v). A dose-response pilot study is essential to confirm that your solvent concentration does not affect cell viability [1]. |
| Dilution Workflow | Always add the compound to the culture medium and mix thoroughly to ensure even distribution and prevent local solvent or compound precipitation. |
Below is a workflow diagram illustrating the recommended process for preparing Talmapimod working solutions for cell culture:
Here are solutions to common problems you might encounter when using this compound in cell culture.
Frequently Asked Questions
| Question | Possible Cause & Solution |
|---|
| Precipitation in working solution | • Cause: Rapid dilution or high local DMSO concentration. • Solution: Prepare an intermediate dilution in DMSO before adding to aqueous medium; add medium slowly while vortexing. | | Unexpected high cytotoxicity in control | • Cause: Excessive final DMSO concentration. • Solution: Include a vehicle control with matched DMSO concentration; verify DMSO concentration does not exceed 0.1%. | | Loss of biological activity | • Cause: Compound degradation from improper storage or handling. • Solution: Use fresh aliquots; avoid introducing moisture into stock; confirm storage temperature. | | High variability in experimental results | • Cause: Inconsistent mixing after dilution or compound precipitation. • Solution: Standardize mixing protocol; visually check for precipitation before applying to cells. |
The following is a detailed methodology, adapted from the literature, for using this compound to inhibit p38 MAPK phosphorylation in multiple myeloma cell lines [1].
Detailed Step-by-Step Protocol
Expected Results: Treatment with 100-200 nM this compound for 1 hour should strongly inhibit the phosphorylation of p38 MAPK in the cell lines tested [1].
The signaling pathway modulated by this compound and the key proteins affected in this experiment are summarized below:
The table below summarizes key information on this compound compared to some approved biologic therapies for RA.
| Drug Name | Mechanism of Action | Stage of Development | Reported Efficacy Data (in RA) | Key Clinical Findings |
|---|---|---|---|---|
| This compound (SCIO-469) | Selective p38α MAPK inhibitor (small molecule) [1] [2] | Phase II (Investigated for RA, multiple myeloma, pain) [1] | IC50 for p38α = 9 nM [2] | Phase II trials completed; no efficacy results publicly reported in search results [1]. Preclinical data shows inhibition of pro-inflammatory cytokines (TNFα, IL-1) [1]. |
| Adalimumab | TNF inhibitor (monoclonal antibody) [3] | Approved for RA & other diseases [3] [4] | Real-world clinical study data [3] | At 12 months, 46% of RA patients achieved remission/low disease activity; no statistical difference in effectiveness vs. Etanercept [3]. |
| Etanercept | TNF inhibitor (soluble receptor fusion protein) [3] [4] | Approved for RA & other diseases [3] [4] | Real-world clinical study data [3] | At 12 months, 46% of RA patients achieved remission/low disease activity; no statistical difference in effectiveness vs. Adalimumab [3]. |
| Abatacept | T-cell co-stimulation modulator [5] | Approved for RA [5] | Clinical registry (real-world) data [5] | After methotrexate failure, showed a 5-year drug retention rate similar to Adalimumab and Etanercept [5]. After anti-TNF failure, showed a superior 5-year retention rate (47%) compared to a second anti-TNF (e.g., 27% for Etanercept) [5]. |
Although direct clinical efficacy data is scarce, this compound's proposed mechanism and preclinical data provide insight into its potential therapeutic value.
The following diagram illustrates this compound's proposed mechanism of action within the inflammatory signaling cascade.
Diagram: Proposed Anti-inflammatory Mechanism of this compound. This compound is designed to inhibit the p38α MAPK signaling pathway upstream, thereby blocking the production of multiple pro-inflammatory mediators involved in Rheumatoid Arthritis pathogenesis [1] [6].
When interpreting this comparison, several critical limitations should be noted:
I hope this structured comparison provides a clear and objective overview of the available information. The search for effective RA treatments continues, with research on mechanisms like p38 inhibition contributing valuable knowledge to the field.
| Compound | p38α MAPK Inhibition (IC₅₀) | COX-2 Inhibition (IC₅₀) | Key Additional Activities |
|---|---|---|---|
| This compound (SCIO-469) | 9 nM [1] | Information not located in search | Selective p38α inhibitor; advanced to Phase II clinical trials for RA, MDS, and acute dental pain [1]. |
Analogue 6n |
1.95 µM [2] | 0.036 µM [2] | Suppresses LPS-induced iNOS/COX-2 expression; downregulates NF-κB signaling and p38 MAPK phosphorylation [2]. |
The biological data for compound 6n was generated through the following key experiments [2]:
6n was identified as the most potent candidate from this initial screening.6n on the expression of inflammatory proteins like iNOS and COX-2 was analyzed, likely via Western blotting.6n on specific signaling pathways.6n downregulated the phosphorylation of p38 MAPK (indicating direct inhibition of its activity) and also suppressed the NF-κB signaling pathway.6n as a potent inhibitor against both p38α MAPK and COX-2 enzymes, providing the IC₅₀ values listed in the table above.The therapeutic potential of a dual p38α/COX-2 inhibitor arises from its action at a key convergence point in inflammation. The following diagram illustrates the relevant signaling pathways and where compound 6n acts.
As the diagram shows, compound 6n exerts its effects at multiple levels [2]:
This multi-target action is the basis for its classification as a polypharmacological anti-inflammatory agent.
6n is less potent against p38α than the parent this compound, its dual-inhibition capability represents a strategic shift from highly selective targeting to a polypharmacological approach. This strategy may be advantageous for treating complex inflammatory diseases involving multiple pathways [2] [3].6n, is promising and deserves further development as a novel anti-inflammatory drug [2] [4].
The table below summarizes the key experimental data for the lead compound, 6n, identified from the study of novel this compound analogues [1] [2].
| Parameter | Value for Compound 6n | Experimental Context |
|---|---|---|
| p38α MAPK Inhibition (IC₅₀) | 1.95 µM | In vitro enzymatic assay [1] [2]. |
| COX-2 Inhibition (IC₅₀) | 0.036 µM (36 nM) | In vitro enzymatic assay [1] [2]. |
| In vivo Anti-inflammatory Activity | Potent | Evaluation in animal models; 6n was the most potent among the 20 analogues tested [2]. |
| Suppression of iNOS & COX-2 Expression | Effective suppression | In RAW264.7 macrophage cells stimulated with LPS (lipopolysaccharide) [1] [2]. |
| Downregulation of Signaling Pathways | NF-κB and p38 MAPK phosphorylation | Western blot analysis in LPS-induced RAW264.7 cells [1] [2]. |
To ensure reproducibility, here are the detailed methodologies for the key experiments cited in the data table.
The following diagram illustrates the proposed anti-inflammatory mechanism of the lead this compound analogue 6n and the key experimental workflow used to validate it.
The data demonstrates that the this compound analogue 6n operates through a polypharmacological mechanism, simultaneously inhibiting multiple key drivers of inflammation [1] [2]. This multi-target approach offers several potential advantages over traditional single-target agents:
This case of this compound analogues aligns with the growing trend in drug discovery to intentionally design Multi-Target-Directed Ligands (MTDLs) to treat complex diseases where single-target approaches have shown limitations [3]. This strategy moves beyond the traditional "one drug, one target" model and leverages a more systems-level understanding of disease biology [4].
The table below summarizes the core characteristics and experimental data for SB203580 and BIRB796.
| Feature | SB203580 | BIRB796 (Doramapimod) |
|---|---|---|
| Primary Target | p38α & p38β [1] [2] | Pan-p38 inhibitor (all isoforms: α, β, γ, δ) [3] [4] [5] |
| Binding Mode | Binds ATP pocket ("DFG-in" conformation) [6] | Binds allosteric pocket ("DFG-out" conformation) [6] |
| Enzyme IC50 (p38α) | 0.3-0.5 µM (in THP-1 cells) [1] | 38 nM (cell-free assay) [4] |
| Cellular IC50 (LPS-TNFα) | 0.16 µM (THP-1 cells) [1] | 0.013-0.018 µM (THP-1 cells) [4] |
| Selectivity | >10-fold less sensitive to p38γ/δ [1] | High selectivity for p38 over JNK2; weak inhibition of c-RAF, Fyn, Lck [4] |
| Key Cellular Assays | Inhibition of LPS-induced TNFα/IL-1β in PBMC/THP-1 cells [1] | Inhibition of LPS-induced TNFα in THP-1 & human whole blood; inhibition of p38α phosphorylation [4] [5] |
| Clinical Status | Research use only [2] | Reached Phase III clinical trials for inflammatory diseases [5] [6] |
Note on Talmapimod (SCIO-469): The search results confirm it is a selective p38α inhibitor that was advanced to Phase II clinical trials for rheumatoid arthritis, myelodysplastic syndrome, and acute dental pain [6]. It inhibits LPS-induced TNF-α production in human whole blood with an IC₅₀ of 300 nM [6]. However, specific data for a direct quantitative comparison in the same assay systems as the other two inhibitors are not available in the current search results.
The data in the summary table is generated from standard, well-established laboratory methods. Here is a deeper dive into the key experimental protocols.
This is a primary assay for evaluating the functional potency of p38 inhibitors in a physiologically relevant context [4] [1].
These assays determine the direct interaction and potency of the inhibitor against the purified p38 kinase enzyme [4] [2].
The following diagram illustrates the p38 MAPK pathway and the distinct mechanisms by which SB203580 and BIRB796 exert their inhibition.
The choice between these inhibitors depends heavily on your research goals, including the specific p38 isoforms you aim to target and the required potency in your experimental system.
| Therapeutic Agent | Class / Target | Key Findings & Mechanism in Multiple Myeloma | Development Status for MM |
|---|---|---|---|
| This compound (SCIO-469) | Small molecule; p38α MAPK inhibitor | Inhibits p38 MAPK phosphorylation; reduces tumor burden, prevents osteolytic bone disease, and increases survival in murine models by modulating bone marrow microenvironment [1] [2]. | Preclinical and Phase II trials (status unclear); no FDA approval [2] [3] [4]. |
| BCMA-Targeting CAR T-Cells (e.g., Cilta-cel) | CAR T-cell Therapy; BCMA target | Shows superior response rates and significantly improved progression-free survival (PFS) versus standard regimens in relapsed/refractory MM (RRMM) [5] [6]. | FDA-approved for later lines of therapy. |
| Bispecific Antibodies (e.g., Elranatamab) | Bispecific Antibody; BCMA x CD3 | In triple-class refractory MM, significantly improved PFS and overall survival compared to real-world physician's choice therapies [5]. | FDA-approved; represents a key new treatment class. |
| Monoclonal Antibodies (e.g., Isatuximab) | Monoclonal Antibody; CD38 target | In combination with VRd (Isa-VRd), reduced risk of progression/death by almost half in newly diagnosed, transplant-ineligible patients, including frail subgroups [7]. | FDA-approved; integrated into front-line and later regimens. |
| Other Kinase Inhibitors (General) | Various kinase targets (BTK, AKT, CDK, etc.) | Preclinically, kinase inhibition targets MM driver aberrations and microenvironment; however, no kinase inhibitors have been approved for MM therapy to date [3] [4]. | Active research and clinical trials, but no standard approvals yet [4]. |
For research purposes, key experimental findings and methodologies from preclinical studies on this compound in multiple myeloma models are summarized below.
| Aspect | Experimental Details |
|---|
| Key Findings | - In Vitro: 100-200 nM treatment for 1 hour strongly inhibits phosphorylation of p38 MAPK in MM cell lines (MM.1S, U266, etc.) [1].
While kinase inhibitors like this compound have not yet become standard of care, kinase pathways remain biologically significant in myeloma pathogenesis and are an area of ongoing investigation.
The following diagram illustrates the key signaling pathway targeted by this compound and the dominant mechanism of current standard therapies:
For researchers in drug development, the trajectory of this compound and kinase inhibitors in myeloma offers several key insights:
The table below summarizes key information about this compound gathered from the search results:
| Aspect | Details |
|---|---|
| Drug Name | This compound (also known as SCIO-469) [1] |
| Pharmacological Class | First-generation, oral, small-molecule, ATP-competitive p38α mitogen-activated protein kinase (MAPK) inhibitor [1] [2] |
| Primary Mechanism of Action | Inhibits p38α kinase, a key regulator of pro-inflammatory cytokines like TNF-α, IL-1, and COX-2 [1] |
| Investigated Conditions | Rheumatoid Arthritis, Multiple Myeloma, Myelodysplastic Syndrome (MDS), and pain (acute or chronic) [1] [3] |
| Development Status | Investigational; has reached Phase II clinical trials [1] [3] |
| Reported Toxicity Profile | Not Available in the searched resources [1] |
This compound is a selective p38α inhibitor. The p38 MAPK pathway is a central signaling cascade that cells use to coordinate responses to various stressful stimuli, including those leading to the production of inflammatory cytokines [4] [5].
The following diagram illustrates the p38 MAPK signaling pathway that this compound inhibits:
The following table summarizes the key experimental data for this compound and its most potent analogue, compound 6n, based on a 2019 study that designed twenty new analogues [1] [2].
| Compound Name | Primary Target(s) & IC₅₀ | Key Anti-inflammatory Mechanisms | Reported Experimental Models |
|---|---|---|---|
| This compound | p38α MAPK (highly selective) [2] | Selective inhibition of p38α MAPK signaling [2]. | Advanced to Phase-II clinical trials for rheumatoid arthritis, multiple myeloma, and bone marrow diseases [2]. |
| Analogue 6n | p38α MAPK (IC₅₀ = 1.95 µM); COX-2 (IC₅₀ = 0.036 µM) [1] [2] | Dual inhibition of p38α MAPK and COX-2; downregulates NF-κB signaling and p38 MAPK phosphorylation; suppresses LPS-induced iNOS and COX-2 expression [1] [2]. | In vivo anti-inflammatory activity; LPS-induced NO production and protein expression in RAW264.7 macrophage cells; enzymatic assays [1] [2]. |
Compound 6n is characterized as a polypharmacological agent because it simultaneously modulates multiple disease-related targets, a potential advantage over single-target agents for complex inflammatory diseases [1] [2] [3].
The anti-inflammatory activity and mechanisms of compound 6n were established through the following key experiments [1] [2]:
The diagram below illustrates the primary signaling pathways involved in inflammation and how compound 6n exerts its polypharmacological effect, based on the described mechanisms [1] [2].
The available data is from a single primary paper. For a comprehensive comparison guide, consider these steps:
Talmapimod (SCIO-469) is recognized for its high selectivity as a p38 mitogen-activated protein kinase (MAPK) inhibitor. The table below summarizes its published potency and selectivity data.
| Kinase Target | Reported IC₅₀ / Kᵢ Value | Selectivity Fold (vs. p38α) | Experimental Context & Notes |
|---|---|---|---|
| p38α MAPK | IC₅₀ = 9 nM [1] [2] [3] | (Baseline) | Primary target; ATP-competitive inhibitor [2]. |
| p38β MAPK | IC₅₀ = 90 nM [3] | ~10-fold less selective | Shows about 10-fold lower potency compared to p38α [2] [3]. |
| Other MAPKs (JNK1-3, ERK1/2) | IC₅₀ > 20,000 nM [2] | >2000-fold selective | Evaluated against a panel of kinases; no significant inhibition reported [2]. |
| Additional Kinase Panel | No significant activity on 20 other kinases [2] | >2000-fold selective | Confirms high specificity within the tested kinome [2]. |
The selectivity data for this compound was established through standardized and cell-based assays, which are critical for confirming its mechanism and specificity.
To better understand this compound's specific target, the following diagram illustrates the core MAPK signaling cascades, highlighting the p38 pathway.
This compound exists within a broader landscape of kinase inhibitors. The table below contextualizes its selectivity by comparing it with other well-characterized inhibitors.
| Inhibitor Name | Primary Target(s) | Reported IC₅₀ for p38α | Key Selectivity Notes | Therapeutic Context |
|---|---|---|---|---|
| This compound (SCIO-469) | p38α > p38β | 9 nM [3] | >2000-fold selective over JNK, ERK [2]. | Multiple myeloma, rheumatoid arthritis, dental pain (Phase II) [2]. |
| Doramapimod (BIRB-796) | p38α/β/γ/δ, B-Raf | 38 nM [3] | Also inhibits B-Raf (IC₅₀ = 83 nM); a broader multi-kinase inhibitor [3]. | Cancer research, inflammation [2]. |
| Ralimetinib (LY2228820) | p38α/β | 5.3 nM (p38α) [3] | Highly potent against p38α/β; minimal activity on p38γ/δ [3]. | Cancer (Phase I/II trials in combination therapy) [2]. |
| Adezmapimod (SB203580) | p38α/β | 50 nM [3] | A classic, early-generation p38 inhibitor; also inhibits LCK, GSK3β at higher concentrations [3]. | Widely used as a research tool. |
| SP600125 | JNK1/2/3 | 40-90 nM [2] | A selective JNK inhibitor; used to contrast this compound's JNK selectivity [2]. | Research in cancer, inflammation, and neuroprotection [2]. |